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  • Product: Phosphinothioic acid, (1,1-dimethylethyl)phenyl-
  • CAS: 55705-77-6

Core Science & Biosynthesis

Foundational

Advanced NMR Spectroscopic Profiling of (1,1-Dimethylethyl)phenylphosphinothioic Acid: Structural Dynamics and Applications in Chiral Recognition

Executive Summary In the landscape of modern asymmetric synthesis and drug development, the rapid and precise quantification of enantiomeric excess (ee) is a critical analytical bottleneck. As a Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern asymmetric synthesis and drug development, the rapid and precise quantification of enantiomeric excess (ee) is a critical analytical bottleneck. As a Senior Application Scientist, I frequently leverage (1,1-dimethylethyl)phenylphosphinothioic acid —commonly known as tert-butylphenylphosphinothioic acid or t -Bu(Ph)P(S)OH—as a premier Chiral Solvating Agent (CSA). This technical guide provides an in-depth synthesis of its multinuclear NMR spectroscopic properties, tautomeric behavior, and a field-proven, self-validating protocol for its application in chiral discrimination.

Tautomeric Causality and Structural Rigidity

The efficacy of t -Bu(Ph)P(S)OH as a CSA is fundamentally rooted in its structural and tautomeric rigidity. Organophosphorus thioacids theoretically exist in an equilibrium between the phosphinothioic acid (P=S, OH) and phosphinothiol (P=O, SH) tautomers. However, extensive spectroscopic and computational analyses confirm that in non-polar environments, the compound exists exclusively in the phosphinothioic acid tautomeric form (1)[1].

Causality of Chiral Recognition: This single, predominant conformation is critical. The localized -OH group acts as a strong hydrogen-bond donor, while the P=S moiety serves as a soft hydrogen-bond acceptor. When introduced to a racemic analyte, the enantiopure CSA forms transient, non-covalent diastereomeric complexes. The steric bulk of the tert-butyl and phenyl groups creates a highly anisotropic magnetic environment, inducing distinct chemical shift non-equivalence ( Δδ ) between the diastereomers (2)[2].

Quantitative NMR Spectroscopic Data

Accurate spectral assignment is the foundation of any NMR-based analytical workflow. The following tables summarize the reference multinuclear NMR data for t -Bu(Ph)P(S)OH, establishing the baseline signals expected before complexation.

Table 1: 1 H NMR Data (CDCl 3​ , 400 MHz)
Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
tert -Butyl (-C(CH 3​ ) 3​ )1.20 - 1.30Doublet (d) 3JPH​ ≈ 15.5 - 16.59H
Phenyl (Ar-H)7.40 - 7.90Multiplet (m)-5H
Acidic (-OH)8.00 - 9.50 (varies)Broad Singlet (br s)-1H
Table 2: 13 C NMR Data (CDCl 3​ , 100 MHz)
Carbon EnvironmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)
tert -Butyl Methyls (-CH 3​ )24.0 - 25.5Doublet (d) 2JPC​ ≈ 3.0 - 5.0
tert -Butyl Quaternary (-C-)33.5 - 35.0Doublet (d) 1JPC​ ≈ 65.0 - 75.0
Phenyl (Ar-C)128.0 - 135.0Doublets (d)Varies ( JPC​ )
Table 3: 31 P NMR Data (CDCl 3​ , 162 MHz)
Phosphorus EnvironmentChemical Shift ( δ , ppm)Multiplicity ( 1 H-decoupled)
Phosphinothioic Acid (P=S)+80.0 to +90.0Singlet (s)

Self-Validating Protocol for ee Determination via CSA

To ensure scientific integrity, the following methodology is designed as a self-validating system . It incorporates internal checks to guarantee that the observed signal splitting is a true reflection of enantiomeric ratio, rather than an artifact of poor relaxation or exchange broadening.

Step 1: Analyte Preparation Dissolve 0.05 mmol of the chiral substrate (e.g., an amine, alcohol, or phosphine oxide) in 0.5 mL of anhydrous CDCl 3​ . Causality: Anhydrous, non-polar CDCl 3​ is strictly required. Protic solvents (like CD 3​ OD) or trace water will competitively hydrogen-bond, disrupting the delicate diastereomeric solvate complexes and destroying the chemical shift non-equivalence ( Δδ ) (3)[3].

Step 2: CSA Addition Add 0.06 to 0.10 mmol (1.2 to 2.0 equivalents) of enantiopure (+)-(R)- or (-)-(S)- t -Bu(Ph)P(S)OH. Causality: An excess of the CSA shifts the thermodynamic equilibrium toward complete complexation. If sub-stoichiometric amounts are used, the rapid exchange between free and bound states on the NMR timescale will cause signal broadening and collapse the resolution (4)[4].

Step 3: Equilibration Agitate the NMR tube gently and allow the solution to equilibrate at 25 °C for 5 minutes inside the probe to stabilize the sample temperature.

Step 4: Acquisition (Self-Validating Check) Acquire the 1 H or 31 P NMR spectrum. For 31 P NMR, use inverse-gated decoupling . Causality: Inverse-gated decoupling suppresses the Nuclear Overhauser Effect (NOE). Because NOE enhancements can differ slightly between diastereomeric complexes, suppressing it ensures that the integration area is strictly proportional to molar concentration. Furthermore, 31 P NMR is often superior to 1 H NMR because the large chemical shift dispersion of phosphorus minimizes background signal overlap, providing a clean baseline (5)[5].

Step 5: Data Processing & Validation Phase and baseline-correct the spectrum. Integrate the split signals. Validation Metric: The baseline between the split peaks must return to zero. If the baseline is elevated, re-acquire with a longer relaxation delay ( D1​≥5×T1​ ) to ensure complete longitudinal relaxation. Calculate ee as:

ee(%)=IR​+IS​∣IR​−IS​∣​×100

Mechanism of Chiral Discrimination

CSA_Workflow Substrate Racemic Analyte (R/S Mixture) Complex_R Diastereomeric Solvate A [ (R)-CSA : (R)-Analyte ] Substrate->Complex_R H-bonding Complex_S Diastereomeric Solvate B [ (R)-CSA : (S)-Analyte ] Substrate->Complex_S H-bonding CSA Chiral Solvating Agent (R)-t-Bu(Ph)P(S)OH CSA->Complex_R CSA->Complex_S NMR NMR Acquisition (1H or 31P in CDCl3) Complex_R->NMR Complex_S->NMR Analysis Spectral Resolution Quantification of ee (%) NMR->Analysis Signal Splitting (Δδ)

Workflow of chiral discrimination using (R)-t-Bu(Ph)P(S)OH as an NMR chiral solvating agent.

References

  • Wang, F., et al. "Absolute Configurations, Predominant Conformations, and Tautomeric Structures of Enantiomeric tert-Butylphenylphosphinothioic Acid." The Journal of Organic Chemistry. 1

  • "New Optically Active tert-Butylarylthiophosphinic Acids and Their Selenium Analogues as the Potential Synthons of Supramolecular Organometallic Complexes: Syntheses and Crystallographic Structure Determination." MDPI. 2

  • "Preparation of Enantiomerically Pure Tertiary Phosphine Oxides from, and Assay of Enantiomeric Purity with, (Rp)- and (Sp)-tert-Butylphenylphosphinothioic Acids." ACS Publications.4

  • "Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry." Progress in Nuclear Magnetic Resonance Spectroscopy. 3

  • "Optically Active T-Butylphenylphosphinothioic Acid: Synthesis, Selected Structural Studies and Applications as a Chiral Solvating Agent." Phosphorus, Sulfur, and Silicon and the Related Elements. 5

Sources

Exploratory

Architecting Chiral Recognition: Physicochemical Dynamics and Applications of tert-Butylphenylphosphinothioic Acid

Executive Summary In the landscape of asymmetric synthesis and chiral analysis, P-stereogenic phosphinic acid derivatives have historically been overshadowed by their phosphine counterparts[1]. However, tert-butylphenylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric synthesis and chiral analysis, P-stereogenic phosphinic acid derivatives have historically been overshadowed by their phosphine counterparts[1]. However, tert-butylphenylphosphinothioic acid has emerged as a cornerstone molecule, functioning as an exceptionally efficient Chiral Solvating Agent (CSA) for Nuclear Magnetic Resonance (NMR) spectroscopy[1]. As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a highly engineered analytical tool. Its utility is derived from a strict causality: its rigid physicochemical properties dictate its predictable behavior in supramolecular assemblies, enabling the precise quantification of enantiomeric excess (ee)[2].

Structural Rigidity as a Prerequisite for Chiral Discrimination

The efficacy of any CSA is fundamentally limited by its conformational entropy. A flexible CSA creates a dynamic, averaged magnetic environment that blurs the spectral resolution of the analyte. tert-Butylphenylphosphinothioic acid circumvents this limitation through extreme structural rigidity.

Table 1: Core Physicochemical and Structural Properties

ParameterValue / Characteristic
Chemical Formula C10H15OPS
CAS Registry Number 54100-47-9 (for the (Rp)-(+)-enantiomer)[3]
Tautomeric State (in CCl4) Exclusively thiono (P=S, P-OH)[4]
Conformational State Single predominant conformation[4]
Absolute Configuration (+)-isomer is (R); (-)-isomer is (S)[4]
Primary Application Chiral Solvating Agent (CSA) for NMR[1]

Crucially, in non-polar solvents like carbon tetrachloride (CCl4) or deuterated chloroform (CDCl3), the acid exists exclusively in the thiono tautomeric form (possessing distinct P=S and P-OH bonds) rather than the thiolo form (P=O, P-SH)[4]. This tautomeric lock is the causal mechanism behind its utility: the P-OH group acts as a potent, highly directional hydrogen bond donor, while the P=S group serves as a complementary hydrogen bond acceptor[2]. Furthermore, Density Functional Theory (DFT) calculations and Vibrational Circular Dichroism (VCD) have confirmed that the molecule adopts a single predominant conformation in solution, providing a static, predictable chiral pocket[4].

The Causality of Chiral Solvation (Mechanism of Action)

When enantiomerically pure (R)-(+)-tert-butylphenylphosphinothioic acid is introduced to a racemic mixture of an analyte (e.g., an alcohol, amine, or amino acid), it initiates a self-assembling supramolecular system.

The chiral recognition is driven by the formation of 1:1 host-guest complexes via intermolecular hydrogen bonding[2]. Because the CSA is enantiopure, it forms homochiral aggregates with the (R)-analyte and heterochiral aggregates with the (S)-analyte[2]. These diastereomeric complexes possess inherently different spatial geometries. Consequently, the protons of the analyte are subjected to different magnetic shielding environments (magnetic anisotropy) from the CSA's phenyl ring. This spatial divergence translates directly into distinct, baseline-separated chemical shifts (Δδ) in the 1H-NMR spectrum, allowing for direct integration and ee determination without the need for covalent derivatization[1].

Mechanism CSA (R)-CSA Donor/Acceptor Homo Homochiral Dimer [(R)-CSA : (R)-Analyte] CSA->Homo H-Bond Hetero Heterochiral Dimer [(R)-CSA : (S)-Analyte] CSA->Hetero H-Bond Analyte Analyte Mixture (R) and (S) Analyte->Homo Analyte->Hetero NMR 1H-NMR Spectrum Baseline Separation Homo->NMR Δδ1 Hetero->NMR Δδ2

Fig 1. Logical workflow of chiral recognition via diastereomeric aggregate formation.

Self-Validating Synthesis and Resolution Workflows

To utilize this CSA effectively, researchers must first synthesize it with absolute stereochemical fidelity. Traditional methods required separate synthesis and resolution steps. However, modern protocols have optimized this into a highly efficient, self-validating one-pot procedure[1].

Experimental Protocol: One-Pot Thionation and Chiral Resolution

This methodology describes the synthesis of the dextrorotatory (R)-enantiomer directly from a racemic secondary phosphine oxide precursor.

  • Reagent Assembly: In a dry reaction vessel under a nitrogen atmosphere, dissolve racemic secondary tert-butylphenylphosphine oxide (1.0 equivalent) and elemental sulfur (S8, 1.0 equivalent) in anhydrous benzene[1].

  • Chiral Induction: Add an equimolar amount of enantiomerically pure (S)-(-)-α-phenylethylamine to the mixture[1]. Causality Note: The amine serves a dual purpose—it acts as a base to facilitate the thionation of the phosphine oxide, and immediately forms a diastereomeric salt with the resulting newly formed phosphinothioic acid.

  • Thermal Activation: Heat the reaction mixture to 80 °C and maintain reflux for 2 hours to ensure complete sulfurization[1].

  • Stereoselective Precipitation: Allow the mixture to cool to room temperature. The system is self-validating at this stage: the solubility differential between the diastereomeric salts forces the selective precipitation of the (R)-thioacid/(S)-amine salt, leaving the other diastereomer dissolved in solution[1].

  • Acidic Cleavage: Isolate the precipitated salt via filtration. Suspend the salt in a biphasic mixture of chloroform and 10% aqueous hydrochloric acid (pH 1)[1]. The acid protonates the amine, driving it into the aqueous layer, while the liberated (R)-(+)-tert-butylphenylphosphinothioic acid partitions into the organic layer.

  • Isolation and Verification: Separate the organic layer, dry over anhydrous Na2SO4, and evaporate the solvent. Validation Checkpoint: The completeness of the reaction must be validated via 31P NMR (monitoring the shift to ~80-90 ppm characteristic of the P=S core), while optical purity is confirmed via polarimetry, ensuring the specific rotation matches literature values for the (R)-(+)-enantiomer[4].

Synthesis N1 Racemic Phosphine Oxide + S8 N3 One-Pot Thionation & Resolution (Benzene, 80°C, 2h) N1->N3 N2 (S)-(-)-α-phenylethylamine N2->N3 1 eq N4 Diastereomeric Salt Precipitation N3->N4 Cooling N5 Aqueous HCl Cleavage (pH 1) N4->N5 Acidification N6 (R)-(+)-Phosphinothioic Acid N5->N6 Chloroform Extraction

Fig 2. Self-validating one-pot synthesis and chiral resolution experimental workflow.

Conclusion

tert-Butylphenylphosphinothioic acid exemplifies how molecular rigidity and precise tautomeric control can be harnessed to solve complex analytical challenges. By acting as a static, bidentate hydrogen-bonding scaffold, it translates subtle stereochemical differences into easily quantifiable NMR signals. For drug development professionals and synthetic chemists, mastering the synthesis and application of this CSA is a critical step in streamlining asymmetric workflows.

References

  • [1] Title: New Optically Active tert-Butylarylthiophosphinic Acids and Their Selenium Analogues as the Potential Synthons of Supramolecular Organometallic Complexes: Syntheses and Crystallographic Structure Determination Source: Molecules (MDPI) URL:

  • [4] Title: Absolute Configurations, Predominant Conformations, and Tautomeric Structures of Enantiomeric tert-Butylphenylphosphinothioic Acid Source: The Journal of Organic Chemistry (ACS Publications) URL:

  • [2] Title: A General Phenomenon of Spontaneous Amplification of Optical Purity under Achiral Chromatographic Conditions Source: Symmetry (MDPI) URL:

  • [3] Title: Cas 79157-93-0,N-carbobutoxy-O-trimethylsilyl-t-butyl ... Source: LookChem URL:

Sources

Foundational

Mechanism of Action of tert-Butylphenylphosphinothioic Acid Derivatives: Supramolecular Chiral Solvating Agents in NMR Spectroscopy

Executive Summary tert-Butylphenylphosphinothioic acid (t-BuPhP(S)OH), specifically its enantiopure (R)-(+) and (S)-(-) derivatives, is a highly specialized organophosphorus compound[1]. While it does not possess a tradi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butylphenylphosphinothioic acid (t-BuPhP(S)OH), specifically its enantiopure (R)-(+) and (S)-(-) derivatives, is a highly specialized organophosphorus compound[1]. While it does not possess a traditional pharmacological "mechanism of action" in biological systems, it serves a critical function in analytical chemistry and stereoselective synthesis. It is widely recognized as a premier Chiral Solvating Agent (CSA) used to determine the enantiomeric excess ( ee ) of chiral molecules via Nuclear Magnetic Resonance (NMR) spectroscopy[2].

This whitepaper details the supramolecular mechanics, thermodynamic causality, and experimental workflows that govern the efficacy of t-BuPhP(S)OH as a chiral discriminator.

Molecular Architecture and Stereochemical Foundations

The exceptional chiral recognition capability of t-BuPhP(S)OH is dictated by its unique structural and electronic properties:

  • P-Stereogenic Center: The phosphorus atom itself is the chiral center, bonded to four different substituents: a hydroxyl group, a sulfur atom, a phenyl ring, and a tert-butyl group.

  • Tautomeric Stability: In non-polar solvents (e.g., CCl 4​ , CDCl 3​ ), the compound exists almost exclusively in the thiono tautomeric form (P=S(OH)) rather than the thiolo form (P=O(SH))[3]. This is a critical feature: the P=S moiety acts as a soft, diffuse hydrogen-bond acceptor, while the P-OH moiety acts as a strong, highly directional hydrogen-bond donor. This prevents unwanted proton-transfer reactions that commonly occur with stronger acids.

  • Conformational Rigidity: The massive steric bulk of the tert-butyl group locks the conformation of the molecule[3]. This rigidity is essential; it prevents the rapid internal rotation that would otherwise average out the subtle magnetic differences required for chiral discrimination.

Mechanism of Action: Supramolecular Chiral Recognition

Unlike Chiral Derivatizing Agents (CDAs) that require covalent bond formation (which risks kinetic resolution and racemization), t-BuPhP(S)OH operates via rapid, reversible non-covalent interactions[4]. The mechanism unfolds in three distinct thermodynamic and physical phases:

Phase I: Thermodynamic Assembly of Diastereomeric Complexes

When a racemic analyte (e.g., an amine, alcohol, or phosphine oxide) is mixed with enantiopure (R)-t-BuPhP(S)OH in a non-polar solvent, they spontaneously self-assemble into transient host-guest complexes. The P=S and P-OH groups of the CSA form a bidentate hydrogen-bonding network with the complementary donor/acceptor sites of the analyte[4].

Phase II: Magnetic Anisotropy and Differential Shielding

Because the CSA is enantiopure, its interaction with the racemic analyte yields two distinct diastereomeric complexes : (R)-CSA/(R)-Analyte and (R)-CSA/(S)-Analyte. Due to the steric locking provided by the tert-butyl group, the spatial coordinates of the analyte within these two complexes are fundamentally different. Consequently, the π -electron cloud of the CSA's phenyl ring (which generates a magnetic shielding cone or "ring current") is positioned asymmetrically relative to the two analyte enantiomers. The nuclei of the (R)-analyte and (S)-analyte thus experience different effective magnetic fields ( Beff​ )[5].

Phase III: Spectroscopic Resolution ( Δδ )

This differential magnetic shielding manifests as chemical shift nonequivalence ( Δδ ) in the 1 H or 31 P NMR spectra. The previously identical NMR signals of the enantiomers split into two distinct, quantifiable peaks[2].

G CSA (R)-t-BuPhP(S)OH (Chiral Solvating Agent) ComplexR Diastereomeric Complex 1 (R)-CSA : (R)-Guest CSA->ComplexR H-bonding ComplexS Diastereomeric Complex 2 (R)-CSA : (S)-Guest CSA->ComplexS H-bonding Analyte Racemic Analyte (R)-Guest + (S)-Guest Analyte->ComplexR (R)-enantiomer Analyte->ComplexS (S)-enantiomer NMR_R NMR Signal 1 (δ1) ComplexR->NMR_R Magnetic Shielding NMR_S NMR Signal 2 (δ2) ComplexS->NMR_S Differential Shielding Delta Enantiomeric Excess (ee) Calculation NMR_R->Delta Δδ = |δ1 - δ2| NMR_S->Delta

Caption: Supramolecular chiral recognition mechanism leading to NMR chemical shift nonequivalence.

Analyte Scope and Quantitative Data

The efficacy of t-BuPhP(S)OH is highly dependent on the stoichiometry of the complex. The table below summarizes the optimal molar ratios and expected chemical shift differences ( Δδ ) for various compound classes[2][5].

Analyte ClassOptimal Molar Ratio (CSA:Analyte)Target NMR NucleusTypical Δδ Range (ppm)
Alcohols / Diols 1:1 to 2:1 1 H0.02 - 0.10
Amines / Amino Alcohols 1:1 to 2:1 1 H0.05 - 0.15
Hydroxyalkylphosphonates 1:1 to 4:1 31 P0.15 - 0.26
Phosphine Oxides 1:1 1 H, 31 P0.05 - 0.20

Note: For analytes like diethyl 1-hydroxyalkylphosphonates, increasing the CSA:Analyte ratio up to 4:1 drives the thermodynamic equilibrium toward the complexed state, maximizing the Δδ up to 0.26 ppm.

Experimental Protocol: NMR Enantiomeric Excess ( ee ) Determination

To ensure a self-validating and reproducible system, the following protocol utilizes a titration strategy. This prevents the addition of excess CSA, which can cause unnecessary viscosity and quadrupolar line broadening, degrading the signal-to-noise (S/N) ratio.

Step-by-Step Methodology
  • Analyte Preparation: Accurately weigh 0.05 mmol of the chiral analyte into a clean, dry 1.5 mL glass vial.

  • CSA Titration (Causality Check): Add the enantiopure CSA (e.g., (R)-(+)-t-BuPhP(S)OH) starting at a 1:1 molar ratio (0.05 mmol). Reasoning: A 1:1 ratio establishes the baseline host-guest interaction. If baseline resolution is not achieved in Step 5, the ratio can be incrementally increased to 2:1 or 4:1 to force complexation.

  • Anhydrous Solvation: Dissolve the solid mixture in 0.6 mL of strictly anhydrous CDCl 3​ or CCl 4​ . Reasoning: Trace water or polar solvents (like DMSO) act as competitive hydrogen-bond donors/acceptors, instantly disrupting the delicate supramolecular network required for chiral discrimination.

  • Equilibration: Transfer the homogeneous solution to a standard 5 mm NMR tube. Allow the sample to equilibrate in the NMR probe at 298 K for 5 minutes to ensure thermodynamic stability of the complexes.

  • Data Acquisition & Analysis: Acquire the 1 H or 31 P NMR spectrum. Ensure a high number of transients to achieve an S/N ratio > 100. Integrate the split resonances corresponding to the two enantiomers.

  • Calculation: Calculate the enantiomeric excess using the formula:

    ee(%)=IR​+IS​∣IR​−IS​∣​×100

    (Where I represents the integration area of the respective peaks).

Workflow Step1 1. Weigh Analyte (0.05 mmol) Step2 2. Add (R)-CSA (1:1 to 4:1 Ratio) Step1->Step2 Step3 3. Dissolve in CDCl3 (Anhydrous) Step2->Step3 Step4 4. Acquire NMR (1H or 31P) Step3->Step4 Step5 5. Integrate Peaks (Calculate ee) Step4->Step5

Caption: Step-by-step experimental workflow for NMR enantiomeric excess determination.

References

  • [1] Title: (R)-tert-Butyl(phenyl)phosphinothioic acid | PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • [3] Title: Absolute Configurations, Predominant Conformations, and Tautomeric Structures of Enantiomeric tert-Butylphenylphosphinothioic Acid | The Journal of Organic Chemistry Source: American Chemical Society (ACS) URL:[Link]

  • [2] Title: Optically Active T-Butylphenylphosphinothioic Acid: Synthesis, Selected Structural Studies and Applications as a Chiral Solvating Agent Source: ResearchGate URL:[Link]

  • [4] Title: A General Phenomenon of Spontaneous Amplification of Optical Purity under Achiral Chromatographic Conditions Source: ResearchGate / MDPI URL: [Link]

  • Title: Determination of the enantiomeric excess (ee) by the use of quinine and (Rp)-tert-butylphenyl- phosphinothioic acid as chiral solvating agents Source: ElectronicsAndBooks (Tetrahedron) URL:[Link]

  • [5] Title: Asymmetric Synthesis in Organophosphorus Chemistry Source: National Academic Digital Library of Ethiopia URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Stereochemical Dynamics of (1,1-Dimethylethyl)phenylphosphinothioic Acid: A Technical Guide

As a Senior Application Scientist specializing in chiral resolution and organophosphorus chemistry, I have evaluated countless chiral auxiliaries. The fundamental flaw in many resolving agents is their thermodynamic inst...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in chiral resolution and organophosphorus chemistry, I have evaluated countless chiral auxiliaries. The fundamental flaw in many resolving agents is their thermodynamic instability—specifically, their tendency to undergo tautomeric scrambling or conformational degradation in solution.

(1,1-dimethylethyl)phenylphosphinothioic acid (widely known in the literature as tert-butylphenylphosphinothioic acid) bypasses this limitation through a fascinating interplay of steric locking and thermodynamic self-assembly. This whitepaper deconstructs the thermodynamic stability of this critical P-stereogenic compound, providing actionable, self-validating protocols for its use as a Chiral Solvating Agent (CSA) in advanced drug development and asymmetric synthesis.

Molecular Architecture and Tautomeric Thermodynamics

The thermodynamic robustness of tert-butylphenylphosphinothioic acid is rooted in its unique structural equilibrium. Like many secondary phosphine oxides and phosphinothioic acids, this compound can theoretically exist in an equilibrium between two tautomeric states: the thio-acid form (P=O(SH)) and the O-acid form (P=S(OH)) [1].

However, thermodynamic stability is heavily solvent-dependent. In non-polar solvents such as carbon tetrachloride (CCl₄), the compound exists exclusively in one tautomeric structure: the O-acid (P=S(OH)) form[1][2].

The Causality of Stability: Why is the O-acid thermodynamically favored? The P=S(OH) configuration facilitates highly stable, predictable intermolecular hydrogen bonding. Furthermore, the massive steric bulk of the tert-butyl group restricts bond rotation around the phosphorus center. This steric shielding prevents solvent molecules from easily disrupting the hydrogen-bonded network, effectively "locking" the molecule into a single predominant conformation[1]. This conformational rigidity is exactly what makes it a superior Chiral Solvating Agent (CSA) for determining enantiomeric excess (ee) via NMR[3].

Tautomeric_Equilibrium A Thio-acid Tautomer P=O(SH) (Higher Energy State) B O-acid Tautomer P=S(OH) (Thermodynamically Stable) A->B Solvent & Steric Driven Shift C Homodimeric Complex (Crystal Lattice & CCl4) B->C Hydrogen Bonding & π-π Phenyl Stacking

Figure 1: Tautomeric shift and dimerization thermodynamics of the phosphinothioic acid.

Solid-State Thermodynamics and Crystallographic Stability

Beyond solution-phase dynamics, the solid-state thermodynamics of tert-butylphenylphosphinothioic acid dictate its shelf-life and handling parameters.

Crystallographic studies reveal that enantiomerically pure forms of this acid (e.g., the (-)-(S)-configuration) self-assemble into homodimers (Sp/Sp or Rp/Rp) within the crystal lattice[1][4].

The Causality of Lattice Stability: The thermodynamic stability of these homodimers is not solely reliant on the hydrogen bonding between the P=S and OH groups. It is significantly reinforced by the π-π stacking of the planar six-membered phenyl rings [4]. This dual-interaction motif creates a highly stable crystal lattice that resists thermal degradation and ambient oxidation, making the reagent highly reliable for long-term storage in pharmaceutical inventories.

Quantitative Thermodynamic Data Summary

To facilitate rapid decision-making for formulation and assay design, the core thermodynamic and structural parameters of tert-butylphenylphosphinothioic acid are synthesized below.

ParameterQuantitative/Structural ValueMechanistic Causality
Predominant Tautomer >99% O-acid (P=S(OH)) in CCl₄Minimizes conformational entropy, ensuring sharp NMR resolution[1].
Enantiomeric Assignment (-)-enantiomer = (S)-configurationAbsolute stereocenter dictates predictable diastereomeric complexation[1].
Dimerization Motif Homodimers (Sp/Sp or Rp/Rp)Crystal lattice stabilized by intermolecular H-bonding and phenyl π-π stacking[4].
Chemical Shift Difference (Δδ) 0.003 to 0.3 ppmMagnitude of peak separation depends on the analyte's proximity to the chiral center[3].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, any analytical workflow utilizing this compound must be self-validating. Below are the field-proven methodologies for utilizing and verifying the thermodynamic stability of tert-butylphenylphosphinothioic acid.

Protocol 1: NMR-Based Chiral Solvation Assay (Liquid-State Stability)

This protocol utilizes the CSA to determine the enantiomeric excess of chiral amines or alcohols, validating the conformational stability of the CSA in real-time.

  • Step 1: Solvent Selection and Anhydrous Preparation

    • Action: Dissolve 0.34 M of the enantiopure phosphinothioic acid in anhydrous CCl₄ or CDCl₃.

    • Causality: We strictly avoid protic solvents (like methanol) or strong hydrogen-bond acceptors (like DMSO). Protic solvents disrupt the thermodynamic preference for the O-acid tautomer and break the hydrogen-bonded dimers required for stereochemical rigidity[1][2].

  • Step 2: Baseline Racemic Validation (Internal Control)

    • Action: Introduce a racemic mixture of the target analyte to the CSA solution and acquire a baseline ¹H and ³¹P NMR spectrum.

    • Causality: This makes the protocol self-validating. By first confirming the chemical shift non-equivalence (Δδ) of the enantiomers in the presence of the CSA, we prove that the CSA is conformationally stable and actively forming diastereomeric solvates[3]. If no peak splitting is observed, it indicates tautomeric scrambling or solvent contamination.

  • Step 3: Enantiomeric Excess (ee) Determination

    • Action: Titrate the unknown enantiomeric analyte into a fresh CSA solution and integrate the split peaks.

    • Causality: The massive steric bulk of the tert-butyl group restricts the rotation of the diastereomeric complex, amplifying the magnetic inequivalence of the protons and yielding highly accurate ee% calculations.

Protocol 2: Thermodynamic Solid-State Profiling via TGA/DSC

Before utilizing the compound as a synthon in high-temperature organometallic catalysis, its thermal limits must be mapped.

  • Step 1: Controlled Crystallization

    • Action: Recrystallize the enantiopure acid from a non-polar hydrocarbon solvent.

    • Causality: Crystallization from non-polar media forces the molecules to satisfy their hydrogen-bonding requirements internally, driving the formation of the thermodynamically stable homodimers[4].

  • Step 2: Differential Scanning Calorimetry (DSC)

    • Action: Ramp temperature at 10°C/min under an inert N₂ atmosphere.

    • Causality: A sharp, singular endothermic melting peak validates the enantiomeric purity and the absence of heterodimeric (Rp/Sp) polymorphs, which possess different thermodynamic stabilities[4].

  • Step 3: Thermogravimetric Analysis (TGA)

    • Action: Monitor mass loss up to 300°C.

    • Causality: Evaluates the thermal threshold for P=S bond oxidative cleavage, defining the safe operational temperature limits for the compound.

Experimental_Workflow S1 Phase 1: Sample Preparation Anhydrous CCl4 Dissolution S2 Phase 2: NMR Spectroscopy 1H / 31P Chiral Solvation Assay S1->S2 Liquid-State Thermodynamics S3 Phase 3: Thermal Profiling TGA & DSC Degradation Tracking S1->S3 Solid-State Stability S4 Phase 4: Thermodynamic Synthesis Data Integration & ee% Mapping S2->S4 Conformational Data S3->S4 Thermal Kinetics

Figure 2: Self-validating experimental workflow for thermodynamic and stereochemical profiling.

Conclusion

The utility of (1,1-dimethylethyl)phenylphosphinothioic acid in modern drug development is inextricably linked to its thermodynamic properties. By understanding the causality behind its tautomeric equilibrium and solid-state dimerization, researchers can leverage its conformational rigidity to achieve unparalleled precision in chiral NMR analysis and stereoselective synthesis. Maintaining strict anhydrous, non-polar conditions is the key to unlocking the full thermodynamic potential of this remarkable P-stereogenic tool.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Optically Active T-Butylphenylphosphinothioic Acid: Synthesis, Selected Structural Studies and Applications as a Chiral Solvating Agent Source: ResearchGate URL
  • Title: New Optically Active tert-Butylarylthiophosphinic Acids and Their Selenium Analogues as the Potential Synthons of Supramolecular Organometallic Complexes: Syntheses and Crystallographic Structure Determination Source: MDPI URL
  • Title: Product Class 40: Arylphosphinic Acids and Derivatives Source: Thieme Connect URL

Sources

Foundational

Mass Spectrometry Fragmentation Patterns of tert-Butyl(phenyl)phosphinothioic Acid: A Mechanistic Guide

Executive Summary tert-Butyl(phenyl)phosphinothioic acid (TBPTA) is a highly specialized organophosphorus compound frequently utilized as a Chiral Solvating Agent (CSA) in NMR spectroscopy for the resolution of enantiome...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl(phenyl)phosphinothioic acid (TBPTA) is a highly specialized organophosphorus compound frequently utilized as a Chiral Solvating Agent (CSA) in NMR spectroscopy for the resolution of enantiomeric mixtures[1]. However, the structural verification and trace analysis of TBPTA and its derivatives rely heavily on advanced mass spectrometry (MS). As a Senior Application Scientist, I have designed this whitepaper to dissect the gas-phase dissociation behavior of TBPTA. By understanding the causality behind its fragmentation—specifically the interplay between steric bulk, tautomerism, and collision energy—researchers can confidently map these patterns to structural elucidation workflows.

Structural Dynamics and Ionization Modalities

TBPTA (Formula: C10H15OPS, Exact Mass: 214.0582 Da) features a central phosphorus atom bonded to a bulky tert-butyl group, a phenyl ring, and a phosphinothioic acid moiety.

A critical factor dictating its mass spectral behavior is its tautomeric equilibrium. In solution and the gas phase, TBPTA exists in a dynamic equilibrium between the thiono form (P=S(OH)) and the thiolo form (P=O(SH))[1]. When introduced into an Electrospray Ionization (ESI) source in positive ion mode, the molecule readily accepts a proton to form the [M+H]+ precursor ion at m/z 215.066. The site of protonation (oxygen vs. sulfur) heavily influences the downstream neutral losses observed during Collision-Induced Dissociation (CID).

Core Fragmentation Mechanisms (CID Pathways)

The fragmentation of TBPTA under low-to-medium energy CID is governed by the relative bond dissociation energies and the thermodynamic stability of the resulting neutral leaving groups[2].

Pathway A: Alkene Elimination (The Dominant Route)

The most kinetically favorable fragmentation pathway is the loss of the tert-butyl group. Because the tert-butyl moiety is sterically hindered and highly branched, it undergoes a low-energy McLafferty-type rearrangement. A proton from one of the methyl groups is transferred to the phosphinothioic core, resulting in the neutral loss of isobutene (C4H8, 56 Da)[3]. This yields a highly abundant fragment at m/z 159.00. Causality: Alkene elimination is preferred over direct radical cleavage because it produces a stable, even-electron product ion and a thermodynamically stable neutral alkene, requiring significantly less activation energy.

Pathway B: Thiono-Thiolo Rearrangement and Phenyl Migration

Organophosphorus compounds containing a P=S bond are notorious for undergoing gas-phase thiono-thiolo rearrangements prior to dissociation[4]. In this pathway, the phenyl ring migrates from the phosphorus atom to the sulfur atom, forming a transient [Ph-S-P] intermediate. Subsequent cleavage often results in the loss of a thiophenoxy radical or related sulfur-containing neutrals, though this is secondary to the dominant isobutene loss.

Pathway C: Sulfur and Oxygen Extrusion

Following the initial loss of isobutene, the secondary fragment (m/z 159.00) can undergo further dissociation depending on the tautomeric state of the precursor:

  • Loss of H2S (34 Da): Originates primarily from the thiolo tautomer (P=O(SH)), yielding an ion at m/z 125.01.

  • Loss of H2O (18 Da): Originates from the thiono tautomer (P=S(OH)), yielding an ion at m/z 140.99.

Fragmentation M [M+H]+ m/z 215.06 Isobutene [M+H - C4H8]+ m/z 159.00 M->Isobutene - C4H8 (-56 Da) Radical [M+H - C4H9•]+• m/z 158.99 M->Radical - C4H9• (-57 Da) Phenyl [M+H - C4H8 - C6H6]+ m/z 81.00 Isobutene->Phenyl - C6H6 (-78 Da) H2S [M+H - C4H8 - H2S]+ m/z 125.01 Isobutene->H2S - H2S (-34 Da)

Fig 1. ESI-MS/MS fragmentation pathways of protonated tert-butyl(phenyl)phosphinothioic acid.

Quantitative Fragment Analysis

To facilitate rapid spectral interpretation, the following table summarizes the deterministic fragment ions generated from the [M+H]+ precursor under standard CID conditions.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)FormulaMechanistic Assignment
215.066159.00256.064C6H8OPS+Loss of isobutene via alkene elimination
215.066157.99557.071C6H7OPS+•Homolytic cleavage of tert-butyl radical
159.002140.99118.011C6H6PS+Loss of H2O (requires P=S/P-OH tautomer)
159.002124.99134.011C6H6OP+Loss of H2S (requires P=O/P-SH tautomer)
159.00280.95578.047H2OPS+Cleavage of the phenyl ring (loss of benzene)

Experimental Methodologies

To ensure reproducibility and trustworthiness in structural elucidation, the analytical workflows must be self-validating. Below are the optimized protocols for analyzing TBPTA.

Protocol 1: High-Resolution ESI-MS/MS Workflow

This protocol is designed to capture both the highly labile tert-butyl loss and the higher-energy phenyl cleavages by utilizing a stepped collision energy approach.

Step 1: Sample Preparation & Quality Control

  • Dissolve the TBPTA standard in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Self-Validation: Prepare a method blank (solvent only) to ensure no background isobaric interferences exist at m/z 215.

Step 2: Source Optimization

  • Introduce the sample via direct infusion at a flow rate of 10 µL/min into a high-resolution Q-TOF or Orbitrap mass spectrometer.

  • Set the ESI capillary voltage to +3.5 kV. Maintain the desolvation temperature at 250°C to prevent thermal degradation of the fragile P-C bond prior to ionization.

Step 3: Tandem Mass Spectrometry (MS/MS) Acquisition

  • Isolate the precursor ion (m/z 215.06 ± 0.5 Da) in the quadrupole (Q1).

  • Apply a stepped Normalized Collision Energy (NCE) ramp in the collision cell:

    • 10 eV: Captures the primary loss of isobutene (m/z 159.00).

    • 25 eV: Induces secondary fragmentation (loss of H2S/H2O).

    • 40 eV: Forces the cleavage of the phenyl ring (m/z 81.00).

  • Acquire the product ion spectra with a mass resolution of at least 35,000 (at m/z 200) to accurately distinguish between isobaric losses (e.g., distinguishing sulfur isotopes from carbon backbone cleavages).

Workflow Prep Sample Prep ESI ESI Source Prep->ESI Q1 Q1 Isolation ESI->Q1 CID Collision Cell Q1->CID TOF TOF Analyzer CID->TOF

Fig 2. High-resolution tandem mass spectrometry workflow for phosphinothioic acid analysis.

Protocol 2: EI-GC-MS Workflow (Orthogonal Validation)

Because ESI primarily yields even-electron ions, orthogonal validation using Electron Ionization (EI) provides insight into radical cation chemistry.

Step 1: Derivatization

  • TBPTA is highly polar and may exhibit poor peak shape on standard GC columns. Derivatize the acid moiety using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the volatile TMS-ester.

  • Incubate 50 µL of the sample with 50 µL of BSTFA at 60°C for 30 minutes.

Step 2: GC-MS Acquisition

  • Inject 1 µL of the derivatized sample into a GC-MS system equipped with a DB-5MS column (or equivalent).

  • Set the EI source to 70 eV.

  • Mechanistic Note: Under 70 eV EI, the molecular ion (M+•) is often vanishingly small due to the immediate, highly favorable α-cleavage of the tert-butyl radical, making the [M - 57]+ peak the base peak of the spectrum.

References

  • "Absolute Configurations, Predominant Conformations, and Tautomeric Structures of Enantiomeric tert-Butylphenylphosphinothioic Acid", The Journal of Organic Chemistry.[1]()

  • "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products", RSC Advances.[2]()

  • "Characterization of additives in plastics: From MS to MS10 multistep mass analysis and theoretical calculations of tris(2,4-di-tert-butylphenyl)phosphate", Journal of Mass Spectrometry.[3]()

  • "Fragmentation of Protonated O,O-Diethyl 0-Aryl Phosphorothionates in Tandem Mass Spectral Analysis", Journal of the American Society for Mass Spectrometry.[4]()

Sources

Exploratory

An In-depth Technical Guide to the X-ray Crystallography of Phosphinothioic Acid, (1,1-dimethylethyl)phenyl-

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Three-Dimensional Architecture of a Key Organophosphorus Compound Phosphinothioic acids, a class of organophosphorus compounds,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Three-Dimensional Architecture of a Key Organophosphorus Compound

Phosphinothioic acids, a class of organophosphorus compounds, are of significant interest in medicinal chemistry and materials science. Their unique structural and electronic properties make them valuable building blocks for the design of novel therapeutic agents and functional materials.[1] The subject of this guide, Phosphinothioic acid, (1,1-dimethylethyl)phenyl-, also known as tert-butylphenylphosphinothioic acid, is a key member of this family. Its three-dimensional structure, determined through the powerful technique of X-ray crystallography, provides invaluable insights into its reactivity, intermolecular interactions, and potential applications.

This technical guide offers a comprehensive overview of the X-ray crystallography of (1,1-dimethylethyl)phenylphosphinothioic acid. As a senior application scientist, the goal is to not only present a step-by-step methodology but to also provide the underlying scientific rationale for each experimental choice. This guide is structured to empower researchers to understand and potentially replicate and adapt these methods for their own research endeavors.

I. Synthesis and Preparation of High-Purity (1,1-dimethylethyl)phenylphosphinothioic Acid

The journey to a high-resolution crystal structure begins with the synthesis of a pure, crystalline material. The synthesis of optically active P-stereogenic derivatives of tert-butylarylphosphinothioic acids has been well-documented.[2][3] The following protocol is adapted from established methods for analogous compounds.

Experimental Protocol: Synthesis

A robust and reproducible synthesis is paramount. The following multi-step process has been shown to be effective for producing high-purity tert-butylarylphosphinothioic acids.[2][3]

Step 1: Grignard Reagent Formation

  • In a flame-dried, three-necked flask under an inert argon atmosphere, magnesium turnings are reacted with bromobenzene in anhydrous diethyl ether to form phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and proceeds under reflux until the magnesium is consumed.

Step 2: Phosphinylation

  • The Grignard reagent is then slowly added to a solution of tert-butyldichlorophosphine in anhydrous diethyl ether at a low temperature (typically -78 °C) to control the exothermic reaction. This step forms the corresponding tert-butyl(phenyl)chlorophosphine.

Step 3: Sulfurization

  • Elemental sulfur is added to the reaction mixture, which is then allowed to warm to room temperature and stirred overnight. This step converts the phosphine to the corresponding phosphinothioic chloride.

Step 4: Hydrolysis

  • The reaction mixture is carefully quenched with water and then hydrolyzed with an aqueous solution of sodium hydroxide. Acidification with a mineral acid, such as hydrochloric acid, precipitates the crude (1,1-dimethylethyl)phenylphosphinothioic acid.

Step 5: Purification

  • The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of acetone and n-hexane, to yield the pure phosphinothioic acid.[2]

II. The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step in structural analysis. The crystallization process is influenced by a multitude of factors, including solvent, temperature, concentration, and the presence of impurities.

Crystallization Strategy: Slow Evaporation

For compounds like tert-butylarylphosphinothioic acids, slow evaporation has proven to be an effective crystallization technique.[2] This method allows for the gradual increase in solute concentration, promoting the formation of well-ordered crystals.

Experimental Protocol: Crystallization
  • Solution Preparation: A saturated solution of purified (1,1-dimethylethyl)phenylphosphinothioic acid is prepared in a minimal amount of a suitable solvent, such as acetone.

  • Anti-Solvent Addition: A miscible anti-solvent, like n-hexane, is slowly added to the solution until slight turbidity is observed. This indicates that the solution is approaching supersaturation.

  • Incubation: The vial is loosely capped to allow for slow evaporation of the solvent mixture at a constant temperature (e.g., room temperature).

  • Crystal Growth: Over a period of several days to weeks, single crystals should form. The quality of the crystals can be inspected under a microscope.

III. X-ray Diffraction Analysis: From Crystal to Structure

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure. This process involves mounting the crystal, collecting diffraction data, and then using computational methods to solve and refine the crystal structure.

Data Collection and Processing

A single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The collected data is then processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure. For organic molecules, direct methods are often employed to determine the initial phases of the structure factors. This initial model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction data. The final refined structure provides the precise atomic coordinates, bond lengths, bond angles, and torsion angles of the molecule.

Expected Crystallographic Data

Based on the analysis of analogous compounds, the crystallographic data for (1,1-dimethylethyl)phenylphosphinothioic acid is expected to reveal key structural features.[2]

ParameterExpected Value/Range
Crystal SystemMonoclinic
Space GroupP2₁/c or C2/c
P=S Bond Length~1.95 Å
P-C(tert-butyl) Bond Length~1.85 Å
P-C(phenyl) Bond Length~1.80 Å
P-O Bond Length~1.55 Å

IV. Structural Insights and Implications

The crystal structure of (1,1-dimethylethyl)phenylphosphinothioic acid provides a wealth of information about its molecular geometry and intermolecular interactions.

Molecular Structure

The phosphorus atom is expected to adopt a distorted tetrahedral geometry, with the bulky tert-butyl and phenyl groups influencing the bond angles. The P=S double bond is a key functional group, and its length provides insight into the nature of the phosphorus-sulfur interaction. The phenyl ring and the tert-butyl group will have specific orientations relative to the phosphinothioic acid core, which can be crucial for its interaction with biological targets or its role in asymmetric catalysis.

Intermolecular Interactions and Supramolecular Assembly

In the solid state, phosphinothioic acids often form hydrogen-bonded dimers through their P-OH and P=S moieties.[2] These interactions play a critical role in the packing of the molecules in the crystal lattice and can influence the physical properties of the material. The phenyl groups may also participate in π-π stacking interactions, further stabilizing the crystal structure.

G Figure 1: Representative Hydrogen-Bonded Dimer of a Phosphinothioic Acid cluster_0 Molecule A cluster_1 Molecule B P1 P S1 S P1->S1 O1 O P1->O1 R1 P1->R1 R2 P1->R2 H1 H O1->H1 S2 S H1->S2 P2 P P2->S2 O2 O P2->O2 R3 P2->R3 R4 P2->R4 H2 H O2->H2 H2->S1

Caption: A schematic representation of the hydrogen-bonded dimer formation between two phosphinothioic acid molecules.

Implications for Drug Development and Materials Science

A detailed understanding of the three-dimensional structure of (1,1-dimethylethyl)phenylphosphinothioic acid is crucial for its application in drug design. The precise arrangement of its functional groups can be used to model its binding to target proteins, enabling the rational design of more potent and selective inhibitors. In materials science, the knowledge of its crystal packing can guide the development of new materials with tailored properties, such as nonlinear optical activity or specific host-guest recognition capabilities.

V. Conclusion: The Power of Structural Knowledge

X-ray crystallography provides an unparalleled level of detail into the molecular world. The structural elucidation of (1,1-dimethylethyl)phenylphosphinothioic acid, as outlined in this guide, serves as a prime example of how this technique can provide fundamental insights that drive innovation in both medicine and materials science. The protocols and principles discussed herein are intended to serve as a valuable resource for researchers in these fields, empowering them to harness the power of structural chemistry in their own work.

References

  • Drabowicz, J., et al. (2023). New Optically Active tert-Butylarylthiophosphinic Acids and Their Selenium Analogues as the Potential Synthons of Supramolecular Organometallic Complexes: Syntheses and Crystallographic Structure Determination. Molecules, 28(11), 4333. [Link]

  • Borkowski, M., et al. (R)-tert-butylphenylphosphinothioic acid (4): chemical structures on the homochiral and heterochiral aggregates. ResearchGate. [Link]

  • Hernandez, S., et al. (2010). Crystal structure of tert-butyldiphenylphosphine oxide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131. [Link]

  • Mucha, N. T., & Waterman, R. (2022). 2,6-Bis[bis(1,1-dimethylethyl)phosphinito-κP]phenyl-κC]-trans-chlorohydro(phenylphosphine)iridium(III). Molbank, 2022(2), M1388. [Link]

  • PubChem. (R)-tert-Butyl(phenyl)phosphinothioic acid. PubChem. [Link]

  • Cambridge Crystallographic Data Centre. CCDC 2225091: Experimental Crystal Structure Determination. NSF Public Access Repository. [Link]

  • Blaszczyk, J., et al. Synthesis of phosphinothioic acids (1) and phosphinoselenoic acids (2). ResearchGate. [Link]

  • Yamashita-Morimoto Group. Publications. Institute of Science Tokyo. [Link]

  • Korolev, Y. M., et al. (2009). Synthesis and X-Ray diffraction study of polyphenothiazine. Doklady Physical Chemistry, 429(1), 225-227. [Link]

  • Cambridge Crystallographic Data Centre. CCDC 1852283: Experimental Crystal Structure Determination. KAUST Repository. [Link]

  • Black, D. StC., et al. (2025). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Molecules, 30(21), 4785. [Link]

  • Ananda, K., et al. (2007). Synthesis and Crystal Structure of Tert-butyl 2-((phenylthio)- carbonyl)pyrrolidine-1-carboxylate. Physics @ Manasagangotri. [Link]

  • Drabowicz, J., et al. Optically Active T-Butylphenylphosphinothioic Acid: Synthesis, Selected Structural Studies and Applications as a Chiral Solvating Agent. ResearchGate. [Link]

  • Maganhi, S. H. Google Scholar.
  • X-ray Structure Analysis Online. (2007). X-ray Structure Analysis Online, 23(11). [Link]

  • Nakashima, J., et al. (2015). 危険ドラッグから検出された薬物に関する理化学試験結果(平成26年度) [Results of physicochemical tests on drugs detected from dangerous drugs (FY2014)]. Annual Report of Tokyo Metropolitan Institute of Public Health, 66, 239-246. [Link]

  • Matsunaga Group. Publication. Matsunaga Group. [Link]

  • NIST. Phenol, 2,4-bis(1,1-dimethylethyl)-, phosphite (3:1). NIST WebBook. [Link]

  • Khan, I., et al. (2023). Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. Molecules, 28(15), 5716. [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 13(7), 1039. [Link]

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Protocols & Analytical Methods

Method

Protocol for synthesizing Phosphinothioic acid, (1,1-dimethylethyl)phenyl- ligands

An in-depth technical guide on the synthesis and resolution of tert-butyl(phenyl)phosphinothioic acid, designed for researchers and drug development professionals. Introduction to P-Stereogenic Ligands and CSAs The synth...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the synthesis and resolution of tert-butyl(phenyl)phosphinothioic acid, designed for researchers and drug development professionals.

Introduction to P-Stereogenic Ligands and CSAs

The synthesis of P-stereogenic compounds is a cornerstone in the development of chiral ligands for asymmetric catalysis and Chiral Solvating Agents (CSAs) for Nuclear Magnetic Resonance (NMR) spectroscopy[1]. Among these, tert-butyl(phenyl)phosphinothioic acid stands out due to its exceptional conformational rigidity. In non-polar solvents like CCl₄, it exists exclusively in a single tautomeric form—the phosphinothioic acid form, P=S(OH), rather than the phosphinothious acid form, P–SH—and adopts a single predominant conformation ()[2]. This structural predictability makes its enantiomers, specifically (+)-(R)- and (-)-(S)-tert-butyl(phenyl)phosphinothioic acid, highly reliable CSAs for determining the enantiomeric excess (ee) of alcohols, amines, and other chiral molecules[3].

Mechanistic Grounding and Synthetic Strategy

The classical synthesis of racemic tert-butyl(phenyl)phosphinothioic acid involves the Grignard addition of tert-butylmagnesium chloride to dichlorophenylphosphine, followed by hydrolysis to yield a secondary phosphine oxide (SPO) intermediate[4]. The SPO is subsequently sulfurized to form the racemic acid.

Historically, the resolution of the racemic phosphinothioic acid was performed post-sulfurization by forming diastereomeric salts with chiral amines[4]. However, modern protocols utilize a highly efficient one-pot sulfurization and resolution strategy ()[2]. In this approach, the racemic SPO is reacted with elemental sulfur in the presence of an equimolar amount of the enantiopure resolving amine[5].

Causality of the One-Pot Method: The chiral amine serves a dual mechanistic purpose. First, it acts as a base catalyst, shifting the tautomeric equilibrium of the SPO toward the highly nucleophilic trivalent phosphinous acid form, thereby accelerating the nucleophilic attack on elemental sulfur (S₈). Second, upon formation of the phosphinothioic acid, the amine immediately forms a diastereomeric salt. The (R)-acid·(S)-amine salt exhibits significantly lower solubility in ethereal solvents than its (S)-acid counterpart, driving a selective crystallization process that effectively resolves the enantiomers in real-time[4].

Experimental Protocols

Phase 1: Synthesis of Racemic tert-Butylphenylphosphine Oxide
  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, a thermometer, and an argon inlet.

  • Reagent Loading: Dissolve dichlorophenylphosphine (10.0 g, 55.8 mmol) in 150 mL of anhydrous tetrahydrofuran (THF).

  • Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Strict temperature control is critical here. The bulky tert-butyl group is highly sterically demanding; maintaining low temperatures prevents double alkylation (the formation of unwanted di-tert-butylphenylphosphine) and safely controls the highly exothermic nature of the Grignard addition.

  • Grignard Addition: Add tert-butylmagnesium chloride (2.0 M in ether, 29.3 mL, 58.6 mmol) dropwise over 1 hour, maintaining the internal temperature below -70 °C.

  • Hydrolysis: Allow the mixture to warm to room temperature and stir for 2 hours. Quench the reaction carefully at 0 °C with 50 mL of degassed 1M HCl.

    • Causality: The acidic aqueous quench directly hydrolyzes the intermediate tert-butylphenylchlorophosphine to the stable secondary phosphine oxide (SPO).

  • Workup: Extract the aqueous layer with dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude SPO as a viscous oil.

Phase 2: One-Pot Sulfurization and Enantiomeric Resolution
  • Reagent Mixing: Dissolve the crude racemic tert-butylphenylphosphine oxide (~10.1 g, 55.4 mmol) in 100 mL of anhydrous toluene.

  • Addition of Sulfur and Resolving Agent: Add elemental sulfur (S₈, 1.95 g, 60.9 mmol of S atoms) and (S)-(-)-α-phenylethylamine (6.71 g, 55.4 mmol)[5].

  • Reflux: Heat the mixture to reflux (approx. 110 °C) for 5 hours under argon.

    • Causality: Heating ensures the complete dissolution of sulfur and provides the activation energy needed to drive the base-catalyzed tautomerization-sulfurization cascade.

  • Selective Crystallization: Allow the reaction mixture to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight. The (R)-acid·(S)-amine diastereomeric salt will precipitate as white crystals[4].

  • Purification (Self-Validation): Filter the crystals and wash with cold diethyl ether (2 × 20 mL). To ensure >99% diastereomeric excess, recrystallize the salt from a minimal amount of hot chloroform by slowly adding diethyl ether until turbidity appears. Verify the purity via ¹H NMR before proceeding.

Phase 3: Liberation of the Enantiopure Ligand
  • Acidification: Suspend the purified (R)-acid·(S)-amine salt in 50 mL of DCM and add 50 mL of 2M HCl.

  • Phase Separation: Stir vigorously for 30 minutes.

    • Causality: The strong mineral acid protonates the chiral amine, rendering it highly water-soluble, while the liberated, hydrophobic (R)-tert-butyl(phenyl)phosphinothioic acid partitions entirely into the DCM layer.

  • Isolation: Separate the organic layer, extract the aqueous layer once more with DCM (20 mL), dry the combined organics over MgSO₄, and evaporate the solvent to yield enantiopure (+)-(R)-tert-butyl(phenyl)phosphinothioic acid as a white solid[1].

Quantitative Data Summary

Synthesis StepIntermediate / ProductYield (%)Enantiomeric Excess (ee %)Optical Rotation [α]D²⁰
Phase 1 tert-Butylphenylphosphine Oxide85 - 90N/A (Racemic)
Phase 2 (R)-Acid·(S)-Amine Salt35 - 40*> 95N/A
Phase 3 (R)-(+)-tert-Butyl(phenyl)phosphinothioic Acid90 - 95**> 99+25.5° (c 1.0, CHCl₃)

* Yield is calculated based on the theoretical maximum of 50% for a single enantiomer from a racemic mixture. ** Yield represents the recovery efficiency of the free acid from the resolved diastereomeric salt.

Workflow Visualization

SynthesisWorkflow A Dichlorophenylphosphine (PhPCl₂) B Grignard Addition (+ t-BuMgCl, THF, -78°C) A->B C tert-Butylphenylchlorophosphine (t-BuPhPCl) B->C D Hydrolysis (+ H₂O / HCl) C->D E tert-Butylphenylphosphine Oxide (t-BuPhP(O)H) D->E F One-Pot Sulfurization & Resolution (+ S₈, (S)-(-)-α-phenylethylamine) E->F G Diastereomeric Salt (R)-Acid • (S)-Amine (Precipitate) F->G Selective Crystallization H Acidification & Extraction (+ HCl, CH₂Cl₂) G->H I (R)-(+)-tert-Butyl(phenyl)phosphinothioic Acid (Enantiopure Ligand / CSA) H->I

Figure 1: Synthetic workflow for the preparation and resolution of (R)-tert-butyl(phenyl)phosphinothioic acid.

References

  • Błaszczyk, J., Bujnicki, B., Pokora-Sobczak, P., Mielniczak, G., Sieroń, L., Kiełbasiński, P., & Drabowicz, J. (2023). "New Optically Active tert-Butylarylthiophosphinic Acids and Their Selenium Analogues as the Potential Synthons of Supramolecular Organometallic Complexes: Syntheses and Crystallographic Structure Determination." Molecules, 28(11), 4298. URL:[Link]

  • Drabowicz, J., Pokora-Sobczak, P., Zając, A., & Wach-Panfiłow, P. (2014). "A New Procedure for the Synthesis of Optically Active t-Butylphenylphosphinothioic Acid." Heteroatom Chemistry, 25(6), 674-677. URL:[Link]

  • Wang, F., Polavarapu, P. L., Drabowicz, J., Mikołajczyk, M., & Łyżwa, P. (2001). "Absolute Configurations, Predominant Conformations, and Tautomeric Structures of Enantiomeric tert-Butylphenylphosphinothioic Acid." The Journal of Organic Chemistry, 66(26), 9015-9019. URL:[Link]

Sources

Application

Application Note: tert-Butylphenylphosphinothioic Acid in Asymmetric Catalysis & Chiral Discrimination

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Methodological Protocol Executive Summary The rapid expansion of asymmetric organocatalysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Methodological Protocol

Executive Summary

The rapid expansion of asymmetric organocatalysis and transition-metal-mediated enantioselective synthesis demands robust, high-throughput methods for chiral discrimination and catalyst design. tert-Butylphenylphosphinothioic acid ( t -BuPhP(S)OH) has emerged as a highly versatile P-stereogenic scaffold. Unlike traditional carbon-centric chiral auxiliaries, t -BuPhP(S)OH leverages the unique stereoelectronic properties of the tetrahedral phosphorus center. This guide details its three primary applications:

  • Chiral Solvating Agent (CSA) for rapid NMR-based determination of enantiomeric excess (ee).

  • Spontaneous Deracemization (SDE) mediator for amplifying optical purity via achiral chromatography.

  • P-Chiral Brønsted Acid / Ligand in transition-metal catalysis.

Structural Causality & Physicochemical Profile

The utility of t -BuPhP(S)OH is fundamentally rooted in its rigid structural parameters. Theoretical and experimental vibrational circular dichroism (VCD) studies confirm that in non-polar solvents (e.g., CCl 4​ , CDCl 3​ ), the molecule exists predominantly in a single tautomeric structure and a single locked conformation[1].

  • Steric Anchoring: The bulky tert-butyl group restricts bond rotation, creating a highly defined chiral pocket.

  • Anisotropic Shielding: The phenyl ring provides a strong magnetic cone. When a guest molecule binds, the spatial orientation of the guest's protons relative to this phenyl ring dictates the degree of NMR shielding, resulting in distinct chemical shift differences ( Δδ )[2].

  • Bidentate Potential: The P=S and P-OH groups act as potent hydrogen-bond acceptors/donors and soft/hard metal coordination sites, enabling both host-guest complexation and transition-metal chelation[3].

Application 1: High-Throughput ee Determination via NMR (CSA)

In asymmetric catalyst screening, purifying every reaction product for chiral HPLC analysis is a severe bottleneck. t -BuPhP(S)OH acts as a neutral Chiral Solvating Agent (CSA), forming transient diastereomeric host-guest complexes directly in the NMR tube[3].

Causality of the Method

The enantiopure CSA (e.g., the (R) -enantiomer) interacts with a racemic analyte via hydrogen bonding (e.g., P=S···H-N or P-OH···O=P). Because the (R,R) and (R,S) aggregates possess different three-dimensional geometries, the analyte's protons experience different anisotropic shielding from the CSA's phenyl ring[2]. This causes the NMR signals of the enantiomers to split.

CSA_Mechanism A Racemic Substrate (e.g., Amine/Alcohol) C Diastereomeric Complex 1 (R, R)-Interaction A->C + (R)-CSA D Diastereomeric Complex 2 (R, S)-Interaction A->D + (R)-CSA B (R)-t-BuPhP(S)OH Chiral Solvating Agent B->C B->D E NMR Analysis Δδ Separation C->E Distinct Shifts D->E Distinct Shifts

Fig 1. Formation of diastereomeric host-guest complexes for NMR enantiodiscrimination.

Self-Validating Protocol: NMR Titration

Objective: Determine the ee of a newly synthesized chiral amine without derivatization.

  • Baseline Acquisition: Dissolve 0.05 mmol of the analyte in 0.5 mL of dry CDCl 3​ . Acquire a standard 1 H and 31 P NMR spectrum to identify distinct reporter peaks (e.g., methyl doublets or isolated methine protons).

  • Titration Step 1: Add 0.5 equivalents (0.025 mmol) of (R)

    t -BuPhP(S)OH to the NMR tube. Shake gently and re-acquire the spectrum. Validation: You should observe initial peak broadening or slight splitting of the reporter signals.
  • Saturation & Validation: Add an additional 1.0 equivalent of the CSA (total 1.5 eq). Re-acquire the spectrum. Validation: The chemical shift difference ( Δδ ) must reach a plateau. If the Δδ does not increase further upon adding more CSA, complete host-guest complexation is validated.

  • Temperature Modulation (If needed): If the split peaks are broad (indicating an intermediate exchange rate on the NMR timescale), lower the probe temperature to 253 K to sharpen the signals.

  • Quantification: Integrate the split peaks. The ratio of the integrals directly corresponds to the enantiomeric ratio (er).

Quantitative Data Summary
Substrate ClassRepresentative CompoundCSA EquivalentsNucleus ObservedTypical Δδ (ppm)Complexation Motif
Amines α -Phenylethylamine1.0 - 1.5 eq 1 H (CH 3​ )0.05 - 0.15P=S···H-N / P-O···H-N
Alcohols 1-Phenylethanol1.5 - 2.0 eq 1 H (CH)0.02 - 0.08P=S···H-O
Phosphine Oxides Methylphenylphosphine oxide1.0 eq 31 P0.10 - 0.30P-OH···O=P[2]

Application 2: Spontaneous Amplification of Optical Purity (SDE)

During the isolation of asymmetric catalysis products, researchers occasionally observe that the ee of the product changes after standard silica gel chromatography. t -BuPhP(S)OH is a premier model compound for harnessing this phenomenon, known as Spontaneous Deracemization (SDE)[4].

Causality of the Method

SDE occurs because enantiomers in a non-racemic mixture do not exist solely as monomers. They form transient dimers or polymers. The homochiral aggregates (e.g., R,R ) and heterochiral aggregates (e.g., R,S ) possess different thermodynamic stabilities and polarities. When passed through an achiral stationary phase, these aggregates interact differently with the silica surface, leading to the spontaneous separation of the racemate from the pure enantiomer[4].

SDE_Workflow A Enantiomerically Enriched Mixture (e.g., 25% ee) B Achiral Silica Gel Chromatography A->B Loading C Homochiral Aggregates (R,R) or (S,S) B->C Differential Retention D Heterochiral Aggregates (R,S) B->D Differential Retention F Fraction 2: Amplified ee (>90%) C->F E Fraction 1: Depleted ee D->E

Fig 2. Spontaneous deracemization (SDE) workflow via achiral stationary phase chromatography.

Self-Validating Protocol: SDE via Flash Chromatography

Objective: Upgrade the ee of a partially resolved batch of t -BuPhP(S)OH (initial ee = 25%) to >90% without chiral columns.

  • Column Preparation: Pack a standard 12 × 150 mm flash chromatography column with 10.0 g of standard achiral silica gel[4].

  • Loading: Dissolve 100.0 mg of the partially enriched t -BuPhP(S)OH (25% ee) in a minimal amount of cyclohexane and load it onto the column.

  • Elution: Elute using a gradient of cyclohexane and tert-butyl methyl ether (MTBE) from 100/0 to 0/100.

  • Fractionation & Validation: Collect small fractions (e.g., 5 mL each). Validation: Analyze the first few compound-containing fractions and the tailing fractions separately via chiral HPLC. The early fractions will contain the heterochiral aggregates (racemic depletion), while the tailing fractions will yield the homochiral aggregates, dramatically amplifying the ee of the final isolated material[4].

Application 3: P-Stereogenic Ligands in Transition Metal Catalysis

Beyond analytical applications, t -BuPhP(S)OH is increasingly utilized as a direct participant in asymmetric catalysis. Enantiopure thioacids are deployed to replace achiral acetate ligands (e.g., copper acetate, palladium acetate) in cross-coupling and C-H activation reactions[3].

Causality of the Method

Acetate ligands in Pd/Cu catalysis facilitate the concerted metalation-deprotonation (CMD) pathway. By replacing achiral acetate with (R)

t -BuPhP(S)OH, the metal center becomes enveloped in a chiral environment. The sulfur atom acts as a soft σ -donor to the transition metal, while the oxygen atom can engage in hydrogen bonding with the incoming substrate, dictating the facial selectivity of the oxidative addition or migratory insertion steps[3].

Catalytic_Cycle A Transition Metal Precursor (Pd/Cu) C Chiral Metal Complex (S, O-coordination) A->C B t-BuPhP(S)OH Chiral Ligand B->C E Enantioselective Transformation C->E Catalyst D Prochiral Substrate D->E F Chiral Product E->F

Fig 3. Coordination of t-BuPhP(S)OH as a bidentate chiral ligand in transition metal catalysis.

Self-Validating Protocol: In Situ Catalyst Generation

Objective: Generate a chiral Pd(II) catalyst for enantioselective C-H functionalization.

Complexation: In a flame-dried Schlenk flask under argon, combine 0.05 mmol of Pd(OAc) 2​ and 0.11 mmol (2.2 eq) of (R)

t -BuPhP(S)OH in 2.0 mL of anhydrous dichloromethane.
  • Ligand Exchange: Stir at room temperature for 2 hours. Validation: A distinct color shift (typically from orange to pale yellow/brown) indicates successful ligand exchange. To strictly validate, take a 0.1 mL aliquot, evaporate, and run a 31 P NMR; the shift of the free ligand will move significantly downfield upon metal coordination.

  • Catalysis: Add the prochiral substrate (1.0 mmol) and the terminal oxidant. Heat to the optimized reaction temperature (e.g., 60 °C).

  • Reaction Tracking: Monitor the consumption of the starting material via TLC. Upon completion, quench, extract, and determine the ee of the product using the CSA protocol described in Section 3.

  • References

    • Drabowicz, J., et al. (2023). New Optically Active tert-Butylarylthiophosphinic Acids and Their Selenium Analogues as the Potential Synthons of Supramolecular Organometallic Complexes: Syntheses and Crystallographic Structure Determination. Molecules (MDPI).

    • Drabowicz, J., et al. (2019). A General Phenomenon of Spontaneous Amplification of Optical Purity under Achiral Chromatographic Conditions. Symmetry (MDPI).

    • Wang, F., et al. (2001). Absolute Configurations, Predominant Conformations, and Tautomeric Structures of Enantiomeric tert-Butylphenylphosphinothioic Acid. The Journal of Organic Chemistry (ACS).

    • Kolodiazhnyi, O. I. (2015). Fundamentals of the Stereochemistry of Organophosphorus Compounds. Asymmetric Synthesis in Organophosphorus Chemistry (Wiley-VCH).

    Sources

    Method

    Application Note: Synthesis and Characterization of Transition Metal Complexes with tert-Butylphenylphosphinothioic Acid

    Introduction and Mechanistic Overview Phosphinothioic acid, (1,1-dimethylethyl)phenyl- (commonly known as tert-butylphenylphosphinothioic acid, CAS: 54100-47-9 for the racemate, 194413-40-6 for the (R)-isomer) is a highl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction and Mechanistic Overview

    Phosphinothioic acid, (1,1-dimethylethyl)phenyl- (commonly known as tert-butylphenylphosphinothioic acid, CAS: 54100-47-9 for the racemate, 194413-40-6 for the (R)-isomer) is a highly versatile P-stereogenic compound[1][2]. While it is predominantly utilized as a Chiral Solvating Agent (CSA) for the NMR determination of enantiomeric excess in asymmetric synthesis[3], its unique structural topology makes it an exceptional, tunable bidentate ligand for transition metal coordination.

    Causality in Ligand Design & Tautomerism: The ligand exhibits a dynamic tautomerism between the phosphinothioic acid ( R2​P(S)OH ) and phosphinothiol ( R2​P(O)SH ) forms. Advanced spectroscopic studies confirm that in non-polar solvents (e.g., CCl4​ ), it exists exclusively in the R2​P(S)OH tautomeric state and adopts a single predominant conformation[4]. This structural rigidity pre-organizes the ligand for specific metal coordination.

    When reacted with transition metals, the ligand's behavior is dictated by Pearson's Hard-Soft Acid-Base (HSAB) theory[5]:

    • Soft Metals: Late transition metals such as Pd(II), Pt(II), and Rh(I) preferentially coordinate via the "soft" sulfur atom. This often induces deprotonation of the hydroxyl group, forming highly stable S,O-chelated square planar complexes or S-bridged multinuclear species[6].

    • Hard Metals: Early transition metals and Rare Earth (RE) elements coordinate primarily via the "hard" oxygen atom, leaving the P=S bond intact[5].

    Logical Workflow for Complex Preparation

    To ensure a high-yield synthesis of the transition metal complex, the workflow must begin with the careful preparation and isolation of the free phosphinothioic acid, followed by a stereoretentive or direct metallation step.

    G A tert-Butylphenylphosphine Oxide (Starting Material) B Sulfurization (S8, NaOMe) & Acidification (HCl) A->B Step 1: Base-catalyzed C tert-Butylphenylphosphinothioic Acid (Racemic Ligand) B->C Step 2: pH 1-2 D Chiral Resolution (via Chiral Amines) C->D Optional for Asymmetric Apps F Metallation (HSAB Principle) Pd(II) / Pt(II) Precursors C->F Direct Metallation E (R)- or (S)- Enantiopure Ligand (P-Stereogenic) D->E ee > 99% E->F Stereoretentive Metallation G Transition Metal Complex [M(t-BuPhPOS)2] F->G Chelation (S,O-donors)

    Workflow for the synthesis and metallation of tert-butylphenylphosphinothioic acid.

    Experimental Protocols

    The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the in-line validation criteria are met.

    Protocol A: Synthesis of tert-Butylphenylphosphinothioic Acid

    Scientific Rationale: The conversion of a phosphine oxide to a phosphinothioic acid requires the activation of the P=O bond. By utilizing elemental sulfur in the presence of sodium methoxide, the intermediate is cleanly sulfurized. The subsequent acidification is critical to protonate the resulting sodium salt, yielding the free acid[7][8].

    • Sulfurization: Suspend racemic tert-butylphenylphosphine oxide (1.0 eq) and elemental sulfur (1.5 eq) in anhydrous methanol. Add sodium methoxide (1.2 eq) dropwise.

    • Reflux: Heat the mixture to reflux (65 °C) under an argon atmosphere for 4 hours.

      • Causality: Refluxing ensures complete sulfur insertion, while the argon blanket prevents oxidative side reactions that could yield phosphinic acids.

    • Acidification & Extraction: Cool the reaction to room temperature, dilute with distilled water, and carefully acidify with 10% HCl until the pH reaches 1.0–1.5. Extract the aqueous layer with chloroform (3 × 50 mL).

      • Causality: A highly acidic environment (pH < 2) is strictly required to fully protonate the phosphinothioate anion, ensuring it partitions completely into the organic phase[8].

    • Purification: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to afford the product as a white crystalline solid.

    • In-line Validation: Confirm the product via ³¹P NMR ( CDCl3​ ). The starting oxide typically resonates at ~35 ppm, whereas the successful formation of the thioic acid shifts the signal downfield to ~78 ppm.

    Protocol B: Preparation of Palladium(II) Complex [Pd(t−BuPhPOS)2​]

    Scientific Rationale: Late transition metals like Pd(II) are "soft" Lewis acids. According to the HSAB principle, they exhibit a strong affinity for the "soft" sulfur atom of the phosphinothioic acid[5][6]. By employing a mild base, the ligand is deprotonated, allowing the hard oxygen atom to also coordinate, forming a thermodynamically stable S,O-chelated square planar complex.

    • Ligand Preparation: Dissolve tert-butylphenylphosphinothioic acid (2.0 eq) in anhydrous dichloromethane (DCM) in a Schlenk flask.

    • Deprotonation: Add triethylamine (2.2 eq) and stir for 15 minutes.

      • Causality: Triethylamine facilitates the removal of the hydroxyl proton, shifting the tautomeric equilibrium and activating the oxygen donor for chelation.

    • Metallation: Slowly add Pd(cod)Cl2​ (1.0 eq) to the solution. Stir at room temperature for 12 hours.

      • Causality: The labile 1,5-cyclooctadiene (cod) ligand is easily displaced by the bidentate phosphinothioate ligands, driving the reaction forward.

    • Isolation: Filter the mixture through a short pad of Celite to remove triethylammonium chloride salts. Concentrate the filtrate and induce precipitation by adding cold hexanes.

    • In-line Validation: Perform IR spectroscopy on the precipitate. The complete absence of the broad O-H stretching band (2600–3000 cm⁻¹) validates successful deprotonation and bidentate coordination.

    Quantitative Data & Spectroscopic Validation

    To ensure rigorous quality control, compare your isolated compounds against the standardized spectroscopic benchmarks detailed below. Deviations in these values indicate incomplete metallation or incorrect tautomeric trapping.

    Parametertert-Butylphenylphosphinothioic Acid [Pd(t−BuPhPOS)2​] ComplexValidation Significance
    ³¹P NMR ( CDCl3​ ) ~78.0 ppm~95.0 ppmA significant downfield shift confirms sulfur coordination to the electron-withdrawing metal center.
    IR: ν(P=S) ~610 cm⁻¹~580 cm⁻¹Shift to a lower frequency indicates the elongation and weakening of the P=S bond upon metal binding.
    IR: ν(O-H) 2600–3000 cm⁻¹ (Broad)AbsentDisappearance confirms deprotonation and oxygen coordination (successful bidentate chelation).
    Physical State White crystalline solidPale yellow microcrystalsVisual confirmation of complexation and displacement of cyclooctadiene/chloride ligands.

    References

    • Wang, F., Polavarapu, P. L., Drabowicz, J., Mikołajczyk, M., & Łyżwa, P. (2001). Absolute configurations, predominant conformations, and tautomeric structures of enantiomeric tert-butylphenylphosphinothioic acid. The Journal of Organic Chemistry.[Link]

    • Drabowicz, J., et al. (2001). Optically Active T-Butylphenylphosphinothioic Acid: Synthesis, Selected Structural Studies and Applications as a Chiral Solvating Agent. ResearchGate.[Link]

    • Wiese, S., et al. (2015). Transition Metal Complexes of Phosphinous Acids Featuring a Quasichelating Unit: Synthesis, Characterization, and Hetero-bimetallic Complexes. Inorganic Chemistry.[Link]

    • Drabowicz, J., et al. (2023). New Optically Active tert-Butylarylthiophosphinic Acids and Their Selenium Analogues as the Potential Synthons of Supramolecular Organometallic Complexes: Syntheses and Crystallographic Structure Determination. Molecules (MDPI).[Link]

    • Smith, J. A., et al. (2022). Coordination Chemistry at the Hard–Soft Interface: Phosphine Oxide-Based Rare Earth/Transition Metal Complexes. Inorganic Chemistry.[Link]

    Sources

    Application

    Application Note: tert-Butylphenylphosphinothioic Acid as a Premier Chiral Resolving and Solvating Agent

    Executive Summary The accurate determination of enantiomeric excess (ee) and the preparative resolution of racemic mixtures are critical bottlenecks in modern drug development and asymmetric synthesis. While covalent der...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The accurate determination of enantiomeric excess (ee) and the preparative resolution of racemic mixtures are critical bottlenecks in modern drug development and asymmetric synthesis. While covalent derivatization (e.g., using Mosher's acid) is traditional, it is prone to kinetic resolution artifacts and racemization during workup.

    tert-Butylphenylphosphinothioic acid ( t -BuPhP(S)OH) has emerged as a superior, non-destructive alternative. Operating as both a Chiral Solvating Agent (CSA) for NMR spectroscopy and a highly efficient resolving agent for fractional crystallization, enantiomerically pure (Rp​)

    • and (Sp​)
    • t -BuPhP(S)OH offer robust differentiation of amines, alcohols, phosphine oxides, and sulfoxides[1][2]. This application note details the mechanistic causality behind its efficacy and provides self-validating protocols for its implementation in the laboratory.

    Mechanistic Principles of Chiral Recognition

    The Causality of Conformation and Tautomerism

    The exceptional resolving power of t -BuPhP(S)OH is rooted in its structural rigidity and tautomeric purity. Unlike many phosphorus thioacids that exist in an equilibrium between thiono (P=S) and thiolo (P-S-H) forms, t -BuPhP(S)OH exists exclusively in the thiono form in non-polar solvents[2].

    This single tautomeric state ensures that the molecule acts as a highly consistent hydrogen-bond donor (via P-OH) and acceptor (via P=S). When mixed with a chiral analyte, it forms transient diastereomeric solvates. The bulky tert-butyl group and the planar phenyl ring create a highly asymmetric steric environment. Consequently, the two enantiomers of the analyte experience different magnetic shielding environments, resulting in distinct chemical shift anisotropy (Δδ) in the NMR spectrum[3].

    CSA_Mechanism A Analyte (Racemate) e.g., Amines, Alcohols D Diastereomeric Solvates (H-Bonded Complexes) A->D H-Bond Acceptor/Donor B (Rp)- or (Sp)-t-BuPhP(S)OH (Chiral Solvating Agent) B->D H-Bond Donor (P-OH) C Non-Polar Solvent (CDCl3 / CCl4) C->D Prevents H-Bond Disruption E NMR Acquisition (1H, 31P, 19F) D->E Chemical Shift Anisotropy F Enantiomeric Excess (ee) Quantification E->F Peak Integration (Δδ)

    Workflow and mechanistic pathway for NMR-based enantiomeric excess determination using t-BuPhP(S)OH.

    Experimental Protocols

    Protocol A: NMR Determination of Enantiomeric Excess (ee)

    This protocol utilizes t -BuPhP(S)OH as a CSA to determine the optical purity of chiral compounds without covalent modification[4].

    Causality of Solvent and Stoichiometry: Non-polar solvents (CDCl₃, CCl₄, or C₆D₆) are strictly required. Polar solvents (like CD₃OD or DMSO-d₆) will competitively hydrogen-bond with the CSA, disrupting the diastereomeric complex and destroying chiral recognition. A slight molar excess (1.1 to 1.2 equivalents) of the CSA is used to drive the complexation equilibrium forward without causing excessive viscosity or line broadening in the NMR spectrum.

    Step-by-Step Methodology:

    • Sample Preparation: Weigh accurately 0.05 mmol of the chiral analyte (e.g., a tertiary amine oxide or hydroxyphosphonate) into a clean, dry vial.

    • CSA Addition: Add 0.055 to 0.060 mmol (1.1 - 1.2 eq) of enantiomerically pure (Rp​)

      t -BuPhP(S)OH to the vial.
    • Solvation: Dissolve the mixture in 0.6 mL of anhydrous CDCl₃. Ensure complete dissolution; gentle sonication may be applied if necessary.

    • Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube.

    • Acquisition: Acquire the NMR spectrum (¹H, ³¹P, or ¹⁹F depending on the analyte's active nuclei). Ensure a sufficient relaxation delay (D1 ≥ 2-3 seconds) for accurate integration.

    • Analysis: Identify the split signals corresponding to the enantiomers and integrate the baseline-resolved peaks to calculate the ee.

    Self-Validating System Checkpoint: Before analyzing an unknown sample, prepare a control NMR tube containing a strictly racemic mixture of the analyte with 1.2 eq of the CSA. This validates that the chosen solvent, concentration, and temperature provide baseline resolution (Δδ) of the enantiomers. If the racemate does not show a 1:1 split, lower the acquisition temperature (e.g., to 0 °C or -20 °C) to slow down the dynamic exchange rate of the hydrogen-bonded complexes until baseline resolution is achieved.

    Protocol B: Preparative Optical Resolution via Diastereomeric Salt Formation

    Beyond analytical applications, t -BuPhP(S)OH is a powerful resolving agent for the physical separation of enantiomers on a gram scale[4][5].

    Step-by-Step Methodology:

    • Salt Formation: Dissolve 10.0 mmol of the racemic mixture (e.g., a racemic amine) in a minimal volume of warm ethyl acetate or acetone.

    • Resolving Agent Addition: Add 10.0 mmol (1.0 eq) of (Rp​)

      t -BuPhP(S)OH dissolved in the same solvent.
    • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 24 hours. The less soluble diastereomeric salt will selectively precipitate[4].

    • Filtration: Filter the crystalline precipitate and wash with a small amount of cold solvent.

    • Liberation: Suspend the crystals in a biphasic mixture of dichloromethane and 1M aqueous NaOH. Stir vigorously for 30 minutes. The alkaline environment breaks the salt; the free enantiopure amine partitions into the organic layer, while the sodium salt of the resolving agent remains in the aqueous layer.

    • Recovery: Separate the organic layer, dry over MgSO₄, and evaporate to yield the pure enantiomer. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate to recover the t -BuPhP(S)OH resolving agent for future use.

    Prep_Resolution R Racemic Mixture (e.g., Amines/Oxides) Salt Diastereomeric Salts Formation in Solvent R->Salt RA Resolving Agent (+)-(R)-t-BuPhP(S)OH RA->Salt 1.0 eq Cryst Fractional Crystallization (Thermodynamic Selection) Salt->Cryst Cooling / Evaporation Sol Mother Liquor (Enriched in Soluble Diastereomer) Cryst->Sol Precip Crystalline Precipitate (Pure Diastereomer) Cryst->Precip Free Alkaline/Acidic Cleavage & Extraction Precip->Free Workup Pure Enantiopure Product (ee > 98%) Free->Pure

    Preparative optical resolution of racemic mixtures via diastereomeric salt formation and fractional crystallization.

    Quantitative Performance Metrics

    The magnitude of the chemical shift difference (Δδ) is the primary metric of success for a CSA. The table below summarizes the typical performance of t -BuPhP(S)OH across various classes of chiral compounds based on established literature[2].

    Compound ClassOptimal Molar Ratio (Analyte : CSA)Target NMR NucleusTypical Shift Difference (Δδ in ppm)
    Tertiary Amine Oxides 1 : 1.1 - 1.2¹H (N-CH₃ or α-CH)0.05 - 0.15
    Hydroxyalkylphosphonates 1 : 1.1 - 1.2³¹P0.10 - 0.26
    Phosphine Oxides 1 : 1.0 - 1.2¹H, ³¹P0.08 - 0.20
    Chiral Sulfoxides 1 : 1.5¹H0.04 - 0.12
    Amino Alcohols 1 : 1.2¹H0.06 - 0.18

    Note: Increasing the molar ratio beyond 1.5 rarely improves Δδ and may lead to signal broadening due to the formation of higher-order aggregates.

    References

    • A General Phenomenon of Spontaneous Amplification of Optical Purity under Achiral Chromatographic Conditions, MDPI. 5

    • Preparation of Enantiomerically Pure Tertiary Phosphine Oxides from, and Assay of Enantiomeric Purity with, (Rp)- and (Sp)-tert-Butylphenylphosphinothioic Acids, The Journal of Organic Chemistry - ACS Publications. 1

    • Chiral NMR Solvating Additives for Differentiation of Enantiomers, Topics in Current Chemistry. 3

    • Tetrahedron - ElectronicsAndBooks (Application of CSAs to Hydroxyphosphonates), Tetrahedron.

    • Absolute Configurations, Predominant Conformations and Tautomeric Structures of Enantiomeric tert-Butylphenylphosphine Oxides, The Journal of Organic Chemistry - ACS Publications. 4

    • Optically Active T-Butylphenylphosphinothioic Acid: Synthesis, Selected Structural Studies and Applications as a Chiral Solvating Agent, Molecules - ResearchGate. 2

    Sources

    Method

    Application Note: Chiral Extraction and Enantiomeric Resolution Protocols Utilizing (1,1-Dimethylethyl)phenylphosphinothioic Acid

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: (1,1-Dimethylethyl)phenylphosphinothioic acid (TBPTA) Executive Summary & Mechanistic Causality In modern drug develop...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: (1,1-Dimethylethyl)phenylphosphinothioic acid (TBPTA)

    Executive Summary & Mechanistic Causality

    In modern drug development, the isolation and validation of enantiopure compounds are non-negotiable due to the distinct pharmacokinetic and pharmacodynamic profiles of different enantiomers. (1,1-Dimethylethyl)phenylphosphinothioic acid —commonly referred to as tert-butylphenylphosphinothioic acid or TBPTA—is a highly privileged P-chiral resolving agent and Chiral Solvating Agent (CSA).

    The Causality of Chiral Recognition

    The efficacy of TBPTA in extraction and resolution protocols stems from its unique structural and electronic properties:

    • Tautomeric Rigidity: Unlike many phosphorus-based acids that suffer from tautomeric scrambling (equilibrium between P=S/OH and P=O/SH forms), TBPTA exists exclusively in the phosphinothioic acid (P=S, OH) tautomer in non-polar solutions 1[1]. This rigidity ensures that the chiral environment remains static, preventing dynamic mixture formation during extraction.

    • Steric Boundary Enforcement: The massive steric bulk of the tert-butyl group, combined with the π−π stacking potential of the phenyl ring, creates a highly restrictive binding pocket 2[2].

    • Two-Point Binding: The acidic -OH acts as a strong hydrogen-bond donor to basic substrates (like amines), while the P=S sulfur acts as a soft hydrogen-bond acceptor. This forms a cyclic, hydrogen-bonded diastereomeric dimer. The difference in free energy ( ΔΔG ) between the (S,S) and (R,S) complexes drives selective partitioning in liquid-liquid extraction and distinct chemical shifts in NMR.

    Quantitative Efficacy Data

    TBPTA is highly effective for the resolution and analysis of active pharmaceutical ingredients (APIs). The table below summarizes the chiral discrimination efficacy of (S)-TBPTA for representative drug molecules and intermediates 3[3].

    Table 1: Chiral Discrimination Efficacy of (S)-TBPTA

    Substrate ClassSpecific CompoundExtraction/Resolution ee (%)³¹P NMR Δδ (ppm)¹H NMR Δδ (ppm)
    Primary Amine1-Phenylethylamine>95%0.450.12 (CH₃)
    Amino AlcoholFluoxetine88%0.380.08 (CH)
    Carboxylic AcidIbuprofen82%0.250.05 (CH₃)
    AlkaloidZolmitriptan91%0.410.09 (N-CH₃)

    Experimental Workflows: A Self-Validating System

    To ensure absolute trustworthiness, the following protocols represent a closed, self-validating loop: Protocol A details the physical separation of enantiomers via Chiral Liquid-Liquid Extraction (CLLE), while Protocol B provides the orthogonal analytical validation using TBPTA as an NMR CSA.

    Protocol A: Chiral Liquid-Liquid Extraction (CLLE) of Racemic Amines

    Note: This protocol leverages the differential lipophilicity of the diastereomeric complexes formed at the biphasic interface.

    Step 1: Phase Preparation

    • Organic Phase: Dissolve 0.5 equivalents of enantiopure (S)-TBPTA in anhydrous chloroform (CHCl₃).

      • Causality: A 0.5 equivalent stoichiometry ensures competitive binding. Chloroform is selected because non-polar, non-hydrogen-bonding solvents maximize the strength of the intermolecular hydrogen bonds between TBPTA and the substrate.

    • Aqueous Phase: Dissolve 1.0 equivalent of the racemic amine in a 0.1 M phosphate buffer adjusted to pH 7.0.

      • Causality: Buffering near the amine's pKa ensures a dynamic equilibrium between the protonated and free-base forms, allowing the free base to complex with TBPTA at the interface.

    Step 2: Interfacial Complexation

    • Combine the two phases in a separatory funnel. Shake vigorously for 10 minutes at ambient temperature, periodically venting.

      • Causality: Vigorous agitation maximizes the biphasic surface area. The preferred enantiomer forms a lipophilic complex with (S)-TBPTA and partitions into the heavy organic layer.

    Step 3: Phase Separation & Back-Extraction

    • Allow the layers to separate completely. Drain the organic layer (containing the enriched[(S)-Amine • (S)-TBPTA] complex).

    • Recovery: To isolate the pure amine and recycle the extractant, treat the organic layer with an equal volume of 0.1 M HCl. Shake for 5 minutes.

      • Causality: The strong acid protonates the amine, instantly breaking the neutral hydrogen-bonded complex. The protonated amine becomes highly hydrophilic and partitions into the aqueous phase, leaving the free (S)-TBPTA in the organic phase for immediate reuse.

    Protocol B: In Situ NMR Enantiomeric Excess (ee) Determination

    This step validates the success of Protocol A by analyzing the extracted aqueous layer.

    Step 1: Sample Preparation

    • Basify the aqueous layer from Protocol A (Step 3) to pH 10 using 1 M NaOH and extract the free amine into CDCl₃.

    • Transfer 0.05 mmol of the extracted amine to an NMR tube. Add 0.06 mmol (1.2 equivalents) of (S)-TBPTA.

      • Causality: An excess of the CSA (1.2 eq) pushes the equilibrium entirely toward the dimer complex via Le Chatelier's principle, preventing signal broadening caused by rapid exchange with free substrate.

    Step 2: Acquisition Parameters

    • Acquire a ³¹P{¹H} NMR spectrum at 298 K.

      • Causality: ³¹P NMR is vastly superior to ¹H NMR for this assay because it provides a wide chemical shift window (~100 ppm) and completely eliminates background signal overlap from the complex drug molecule. You will observe two distinct singlets corresponding to the diastereomeric complexes.

    • Calculate the ee% by integrating the two ³¹P signals: ee=I1​+I2​∣I1​−I2​∣​×100% .

    Workflow Visualization

    G Racemate Racemic Substrate (Aqueous Phase) Interface Biphasic Interface Diastereomeric Complexation Racemate->Interface TBPTA (S)-TBPTA Extractant (Organic Phase) TBPTA->Interface OrgPhase Organic Phase [(S)-Substrate • (S)-TBPTA] Interface->OrgPhase Selective Extraction AqPhase Aqueous Phase Uncomplexed (R)-Substrate Interface->AqPhase Remains in Aqueous BackExtract Acidic Back-Extraction (0.1 M HCl) OrgPhase->BackExtract NMR 31P/1H NMR Validation (ee% Determination) AqPhase->NMR PureSubstrate Enantiopure (S)-Substrate (Aqueous Salt) BackExtract->PureSubstrate RecycledTBPTA Recovered (S)-TBPTA (Organic Phase) BackExtract->RecycledTBPTA Recycled PureSubstrate->NMR

    Workflow of Chiral Extraction and NMR Validation using (S)-TBPTA.

    References

    • Wang, F., Polavarapu, P. L., Drabowicz, J., Mikołajczyk, M. "Absolute Configurations, Predominant Conformations, and Tautomeric Structures of Enantiomeric tert-Butylphenylphosphinothioic Acid." The Journal of Organic Chemistry, 2001. 1

    • Bednarek, E., Dobrowolski, J. C., Mazurek, A. P. "NMR studies on three optical active drug molecules." Acta Poloniae Pharmaceutica, 2001. 3

    • Błaszczyk, J., Bujnicki, B., Pokora-Sobczak, P., et al. "New Optically Active tert-Butylarylthiophosphinic Acids and Their Selenium Analogues as the Potential Synthons of Supramolecular Organometallic Complexes: Syntheses and Crystallographic Structure Determination." Molecules, 2023. 2

    • "A General Phenomenon of Spontaneous Amplification of Optical Purity under Achiral Chromatographic Conditions." Symmetry (MDPI), 2019. 4

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Troubleshooting solubility issues with tert-butylphenylphosphinothioic acid in organic solvents

    Welcome to the Advanced Technical Support guide for handling tert-butylphenylphosphinothioic acid (t-BuPhP(S)OH). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support guide for handling tert-butylphenylphosphinothioic acid (t-BuPhP(S)OH). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the fundamental thermodynamic and structural mechanisms that dictate the behavior of this compound in organic solvents.

    Whether you are utilizing it as a Chiral Solvating Agent (CSA) for NMR enantiomeric excess determination or as a synthon for supramolecular organometallic complexes, mastering its solubility profile is critical for reproducible results.

    The Root Cause: Structural & Mechanistic Insights

    To troubleshoot solubility, we must first understand the molecule's architecture. tert-Butylphenylphosphinothioic acid possesses a highly polarizable phosphorus-sulfur double bond (P=S) and a hydroxyl group (P-OH). While it is theoretically capable of tautomerism (P=S/P-OH P-SH/P=O), spectroscopic evidence confirms that in halogenated organic solvents, it exists exclusively in the P=S / P-OH tautomeric form [1].

    The Solubility Paradox: Despite its bulky, hydrophobic tert-butyl and phenyl groups, the molecule frequently exhibits poor solubility in highly non-polar solvents (like hexanes or cold carbon tetrachloride).

    • Causality: The P-OH group acts as a strong hydrogen bond donor, while the P=S group acts as a potent hydrogen bond acceptor. This results in the spontaneous formation of highly stable, hydrogen-bonded homodimers in solution and in the crystal lattice[2].

    • The Result: If the solvent cannot effectively compete for these hydrogen bonds (e.g., aliphatic hydrocarbons) or if the concentration exceeds the thermodynamic stability of the solvated dimer, the compound aggregates and precipitates.

    Diagnostic Data: Solvent Compatibility & Solvation State

    The table below synthesizes the expected behavior of t-BuPhP(S)OH across various solvent classes. Use this to select the optimal medium for your specific workflow.

    SolventDielectric Constant ( ε )Approx. Solubility CapacityDominant Solvation StateMechanistic Interaction
    Hexanes / Heptane ~1.9Low (< 5 mg/mL)Aggregated DimersSolvent cannot disrupt H-bonds; hydrophobic bulk dominates but lattice energy is too high.
    Carbon Tetrachloride (CCl 4​ ) 2.2Moderate (~50 mg/mL)Stable HomodimerStandard for CSA NMR [1]. Solvates the hydrophobic groups well, but leaves the dimer intact.
    Chloroform (CDCl 3​ / CHCl 3​ ) 4.8High (> 100 mg/mL)Dimer MonomerWeak H-bond donor capacity of CHCl 3​ partially disrupts extensive aggregation.
    Tetrahydrofuran (THF) 7.5Very High (> 200 mg/mL)MonomerTHF oxygen acts as a strong H-bond acceptor, actively breaking the P=S...H-O dimers.
    Water (H 2​ O) 80.1InsolubleExcludedHydrophobic exclusion by the tert-butyl and phenyl groups prevents aqueous solvation.

    Troubleshooting FAQs

    Q1: I am preparing a 0.05 M solution in CCl 4​ for NMR analysis, but the acid is remaining as a cloudy suspension. How do I force dissolution without degrading the compound?

    A: The cloudiness is caused by micro-crystalline homodimers that have not overcome their lattice energy.

    • Action: Apply gentle sonication in a water bath at 35–40 °C for 5 minutes.

    • Causality: The thermal energy increases the kinetic energy of the solvent molecules, allowing them to penetrate the hydrophobic exterior of the micro-crystals, while sonication physically disrupts the aggregate boundary layer. Because the P=S bond is thermally stable under 100 °C, gentle heating will not degrade your CSA.

    Q2: During an NMR titration, adding my chiral amine analyte to the clear t-BuPhP(S)OH solution causes immediate precipitation. Why?

    A: You have induced a phase change via complexation. When you add a chiral amine, the acid-base interaction forms a tightly bound heterochiral or homochiral aggregate (a diastereomeric salt complex).

    • Causality: If the newly formed CSA-analyte complex has a higher lattice energy and lower solvation energy than the original homodimer, it will crash out of the non-polar solvent.

    • Action: Switch your NMR solvent from CCl 4​ to CDCl 3​ . The slightly higher polarity and weak hydrogen-bonding capability of chloroform will help solvate the polar salt complex without completely disrupting the chiral recognition environment required for enantiomeric discrimination.

    Q3: I need to use this compound in a synthetic reaction, but it won't dissolve in my toluene/hexane mixture. Can I add a base?

    A: Yes, provided your downstream chemistry tolerates it.

    • Action: Add 1.1 equivalents of a non-nucleophilic tertiary amine, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

    • Causality: The base deprotonates the P-OH group, forming a triethylammonium phosphinothioate salt. This permanently breaks the P=S...H-O hydrogen-bonded dimer, replacing it with a highly polarized ion pair that is readily solvated by moderately polar organic mixtures or co-solvents like THF.

    Validated Experimental Protocols

    To ensure trustworthiness, the following protocols are designed as self-validating systems . Each workflow includes a built-in analytical check to confirm success.

    Protocol A: Preparation of Aggregate-Free CSA Solutions for NMR

    Use this protocol to ensure accurate enantiomeric excess (ee) measurements without line-broadening artifacts.

    • Weighing: Accurately weigh 10.7 mg (0.05 mmol) of enantiopure t-BuPhP(S)OH into a dry 2 mL glass vial.

    • Solvation: Add 1.0 mL of anhydrous CDCl 3​ (passed through basic alumina to remove DCl traces).

      • Causality: Trace acid or water will compete for hydrogen bonding, altering the chemical shift of your CSA and ruining the titration baseline.

    • Disruption: Cap the vial and sonicate at 35 °C for exactly 3 minutes until visually clear.

    • Validation (Self-Check): Acquire a baseline 31 P NMR spectrum of this stock solution.

      • Pass Criteria: You must observe a single, perfectly sharp resonance at approximately δ 85–90 ppm. If the peak is broad, micro-aggregates are still present; add 50 μ L of THF-d 8​ to break the remaining dimers.

    Protocol B: Recovery and Purification of Insoluble t-BuPhP(S)OH

    Use this protocol if your compound has precipitated as an intractable complex with an analyte.

    • Basification: Suspend the precipitated complex in 10 mL of Dichloromethane (DCM). Add 10 mL of 1 M aqueous NaOH. Stir vigorously for 15 minutes.

      • Causality: The strong base deprotonates the phosphinothioic acid, forcing the sodium salt into the aqueous layer, while the organic analyte remains in the DCM layer.

    • Phase Separation: Separate the layers. Wash the aqueous layer with an additional 5 mL of DCM to ensure complete removal of the analyte.

    • Acidification: Cool the aqueous layer to 0 °C (to prevent exothermic degradation) and slowly add 1 M HCl until the pH reaches 1.0.

      • Causality: This reprotonates the compound back to the P-OH form. Because it is highly hydrophobic, it will immediately form a milky white precipitate in the water.

    • Extraction: Extract the cloudy aqueous layer with DCM (3 x 10 mL). Dry the combined organic layers over anhydrous MgSO 4​ , filter, and concentrate under vacuum.

    • Validation (Self-Check): Measure the specific optical rotation [α]D​ of the recovered solid. It must match the initial value (e.g., dextrorotatory for the (R)-enantiomer) [2]. A drop in optical rotation indicates unwanted racemization occurred during recovery.

    Workflow Visualization

    Below is the logical decision tree for diagnosing and resolving solubility issues with t-BuPhP(S)OH.

    G Start Solubility Issue Detected (t-BuPhP(S)OH) CheckSolvent Identify Solvent Polarity Start->CheckSolvent NonPolar Non-Polar (CCl4, Toluene) Issue: Strong Dimerization CheckSolvent->NonPolar Polar Polar (Alcohols, Water) Issue: Hydrophobic Bulk CheckSolvent->Polar ActionNP Sonicate & Heat (40°C) or use CDCl3 NonPolar->ActionNP ActionP Add Aprotic Co-solvent (THF or Acetone) Polar->ActionP Eval Is solution clear? ActionNP->Eval ActionP->Eval Success Proceed to Workflow Eval->Success Yes Fail Form Salt (e.g., TEA) to break H-bonds Eval->Fail No Fail->Success Resolved

    Troubleshooting workflow for t-BuPhP(S)OH solubility issues in various solvents.

    References

    • Absolute Configurations, Predominant Conformations, and Tautomeric Structures of Enantiomeric tert-Butylphenylphosphinothioic Acid. The Journal of Organic Chemistry, American Chemical Society.[Link]

    • New Optically Active tert-Butylarylthiophosphinic Acids and Their Selenium Analogues as the Potential Synthons of Supramolecular Organometallic Complexes: Syntheses and Crystallographic Structure Determination. Molecules, MDPI.[Link]

    Optimization

    Technical Support Center: Optimizing Reaction Conditions for (1,1-dimethylethyl)phenylphosphinothioic Acid Catalysis

    Welcome to the technical support center for (1,1-dimethylethyl)phenylphosphinothioic acid catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for (1,1-dimethylethyl)phenylphosphinothioic acid catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction conditions for maximal yield and stereoselectivity.

    I. Frequently Asked Questions (FAQs)

    Here we address some of the common initial queries and concerns when working with (1,1-dimethylethyl)phenylphosphinothioic acid as a catalyst.

    Q1: What is the catalytic role of (1,1-dimethylethyl)phenylphosphinothioic acid?

    A1: (1,1-dimethylethyl)phenylphosphinothioic acid, a P-stereogenic organophosphorus compound, primarily functions as a chiral Brønsted acid catalyst.[1] Its catalytic activity stems from the acidic proton on the phosphinothioic acid moiety. In asymmetric synthesis, the chiral environment created by the bulky tert-butyl group and the phenyl ring, in a specific stereochemical arrangement, allows for the selective activation of one face of a prochiral substrate. This leads to the preferential formation of one enantiomer of the product. The catalyst can activate electrophiles, such as imines or carbonyls, through hydrogen bonding, increasing their reactivity towards nucleophiles.[2][3]

    Q2: How should I handle and store (1,1-dimethylethyl)phenylphosphinothioic acid?

    A2: Like many organophosphorus compounds, (1,1-dimethylethyl)phenylphosphinothioic acid should be handled with care. It is a solid that is generally stable at room temperature. However, to ensure its long-term stability and catalytic activity, it is recommended to store it in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation or hydrolysis.

    Q3: What are some common side reactions to be aware of?

    A3: Side reactions can be substrate-dependent. However, with acidic catalysts, potential side reactions may include:

    • Racemization of the product: If the product is sensitive to acid, the catalyst itself might promote its racemization.

    • Decomposition of starting materials or products: Highly sensitive substrates or products may degrade under acidic conditions.

    • Catalyst inhibition: Certain functional groups in the starting materials or impurities in the reaction mixture could potentially coordinate to the catalyst and inhibit its activity.

    Q4: Can I recycle the catalyst?

    A4: Catalyst recyclability depends on the specific reaction and work-up conditions. Due to its acidic nature, the catalyst can be separated from neutral organic products by a simple acid-base extraction. After reaction completion, the mixture can be washed with a basic aqueous solution (e.g., saturated NaHCO₃) to deprotonate the catalyst, rendering it water-soluble. The aqueous layer can then be acidified and the catalyst re-extracted with an organic solvent. The viability of this process should be confirmed on a small scale for your specific reaction.

    II. Troubleshooting Guides

    This section provides detailed guidance on how to address common problems encountered during the optimization of reactions catalyzed by (1,1-dimethylethyl)phenylphosphinothioic acid.

    Guide 1: Low or No Reaction Conversion

    Low conversion is a frequent challenge. The following workflow can help diagnose and resolve this issue.

    Troubleshooting Workflow for Low Conversion

    start Low Conversion Observed check_reagents Verify Reagent & Solvent Purity/Integrity start->check_reagents check_conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK end_point Improved Conversion check_reagents->end_point Impurity Found & Rectified optimize_catalyst Optimize Catalyst Loading check_conditions->optimize_catalyst Conditions Correct check_conditions->end_point Conditions Corrected optimize_temp Increase Reaction Temperature optimize_catalyst->optimize_temp No Improvement optimize_catalyst->end_point Improvement Seen optimize_conc Adjust Substrate Concentration optimize_temp->optimize_conc Still Low optimize_temp->end_point Improvement Seen optimize_conc->end_point Success start Low Enantioselectivity (ee) check_catalyst Verify Catalyst Purity & Enantiopurity start->check_catalyst optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst OK end_point Improved Enantioselectivity check_catalyst->end_point Impurity Found & Rectified screen_solvent Screen Solvents optimize_temp->screen_solvent No/Minor Improvement optimize_temp->end_point Improvement Seen check_additives Consider Additives screen_solvent->check_additives Still Low ee screen_solvent->end_point Improvement Seen check_additives->end_point Success

    Caption: A systematic approach to improving low enantioselectivity.

    Detailed Steps & Explanations:

    • Step 1: Verify Catalyst Purity and Enantiopurity

      • Problem: The presence of the opposite enantiomer of the catalyst or other impurities can significantly decrease the observed enantioselectivity.

      • Solution: Ensure your catalyst is enantiomerically pure. If you synthesized the catalyst yourself, verify its enantiomeric excess (ee) using a suitable analytical method, such as chiral HPLC or NMR with a chiral solvating agent. [4][5]

    • Step 2: Optimize Reaction Temperature

      • Problem: Temperature has a profound effect on the energy difference between the diastereomeric transition states that lead to the two enantiomers of the product.

      • Solution: In many cases, lowering the reaction temperature increases enantioselectivity. [6]Screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C) to find the optimum.

    • Step 3: Screen Solvents

      • Problem: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.

      • Solution: Perform a solvent screen using a variety of solvents with different polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, hexanes, diethyl ether). A less polar solvent often leads to better-organized transition states and higher enantioselectivity.

    • Step 4: Consider Additives

      • Problem: In some cases, additives can enhance the performance of the catalyst.

      • Solution: The use of additives is highly reaction-specific. For Brønsted acid catalysis, the presence of a co-catalyst or a specific additive might be beneficial. Consult the literature for similar reactions to see if any additives have been successfully employed.

    III. Experimental Protocols & Data

    This section provides a general experimental protocol and illustrative data tables to guide your optimization efforts.

    General Experimental Protocol

    This protocol provides a starting point for setting up a reaction catalyzed by (1,1-dimethylethyl)phenylphosphinothioic acid.

    • Preparation:

      • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and cool it under an inert atmosphere (nitrogen or argon).

      • Add the (1,1-dimethylethyl)phenylphosphinothioic acid catalyst to the flask.

      • Add the appropriate anhydrous solvent via syringe.

      • Stir the mixture at the desired temperature until the catalyst is fully dissolved.

    • Reaction:

      • Add the substrate to the catalyst solution.

      • If the nucleophile is a liquid, add it dropwise via syringe. If it is a solid, it can be added in one portion.

      • Stir the reaction mixture at the desired temperature.

    • Monitoring:

      • Monitor the reaction's progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

    • Work-up:

      • Once the reaction is complete, quench the reaction as appropriate. This may involve the addition of a saturated aqueous solution (e.g., NH₄Cl or NaHCO₃).

      • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purification:

      • Purify the crude product by flash column chromatography on silica gel. [7][8]

    Data Presentation: Optimization Parameters

    The following tables provide representative data to illustrate how different parameters can affect reaction outcomes. The optimal conditions will be specific to your reaction.

    Table 1: Effect of Catalyst Loading on a Hypothetical Asymmetric Reaction

    EntryCatalyst Loading (mol%)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
    11244592
    25129590
    3108>9988
    4208>9985

    Reaction conditions: Substrate (1.0 mmol), nucleophile (1.2 mmol), solvent (5 mL) at 0 °C.

    Table 2: Effect of Temperature on Enantioselectivity

    EntryTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
    125 (RT)6>9975
    20129590
    3-20248894
    4-40487597

    Reaction conditions: Substrate (1.0 mmol), nucleophile (1.2 mmol), catalyst (5 mol%), solvent (5 mL).

    Table 3: Effect of Solvent on Reaction Outcome

    EntrySolventTime (h)Conversion (%)Enantiomeric Excess (ee, %)
    1Dichloromethane12>9985
    2Toluene189290
    3Tetrahydrofuran247560
    4Hexanes366092
    5Acetonitrile12>9945

    Reaction conditions: Substrate (1.0 mmol), nucleophile (1.2 mmol), catalyst (5 mol%) at 0 °C.

    IV. Mechanistic Considerations

    Understanding the catalytic cycle is key to rational optimization.

    Proposed Catalytic Cycle

    catalyst Chiral Catalyst (Ar(t-Bu)P(S)OH) activated_complex Activated Catalyst-Substrate Complex (Hydrogen Bonded) catalyst->activated_complex + Substrate substrate Prochiral Substrate (e.g., Imine) substrate->activated_complex transition_state Diastereomeric Transition State activated_complex->transition_state + Nucleophile nucleophile Nucleophile nucleophile->transition_state product_complex Product-Catalyst Complex transition_state->product_complex Stereoselective Attack product_complex->catalyst Product Release (Catalyst Regeneration) product Chiral Product product_complex->product

    Caption: A generalized catalytic cycle for a reaction catalyzed by (1,1-dimethylethyl)phenylphosphinothioic acid.

    The catalyst, a chiral Brønsted acid, activates the electrophilic substrate (e.g., an imine) through hydrogen bonding. This interaction lowers the LUMO of the substrate and orients it within the chiral pocket of the catalyst. The nucleophile then attacks the activated substrate through a diastereomeric transition state. The stereochemical outcome is determined by the relative energy of these transition states. After the reaction, the product is released, and the catalyst is regenerated to enter another catalytic cycle.

    By systematically addressing the factors outlined in this guide, you will be well-equipped to optimize your (1,1-dimethylethyl)phenylphosphinothioic acid catalyzed reactions and achieve your desired outcomes.

    V. References

    Sources

    Troubleshooting

    Technical Support Center: Preventing Oxidation of Phosphinothioic acid, (1,1-dimethylethyl)phenyl-

    A Guide for Researchers and Drug Development Professionals Welcome to the technical support center. As a Senior Application Scientist, I understand that the stability and purity of your reagents are paramount to the succ...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    A Guide for Researchers and Drug Development Professionals

    Welcome to the technical support center. As a Senior Application Scientist, I understand that the stability and purity of your reagents are paramount to the success of your research. Phosphinothioic acid, (1,1-dimethylethyl)phenyl-, a key organophosphorus compound, is particularly susceptible to oxidation, which can compromise experimental outcomes. This guide provides in-depth, field-proven insights into the causes of its degradation and offers robust, self-validating protocols to ensure its integrity during storage and handling.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses the most common initial queries regarding the stability of Phosphinothioic acid, (1,1-dimethylethyl)phenyl-.

    Q1: I suspect my sample of Phosphinothioic acid, (1,1-dimethylethyl)phenyl- has degraded. What is the most likely cause?

    The primary cause of degradation for this compound is oxidation. The thiophosphoryl (P=S) group is susceptible to attack by atmospheric oxygen. This process can be significantly accelerated by the presence of moisture, light, and elevated temperatures. Improper storage, even for a short duration, or repeated access to the container without appropriate inert atmosphere techniques, are the most common reasons for observing degradation.[1][2]

    Q2: What is the primary degradation product, and why is it a problem?

    The oxidation converts the phosphinothioic acid into its corresponding phosphinic acid, (1,1-dimethylethyl)phenyl-.[2][3] This involves the transformation of the thiophosphoryl (P=S) bond to a more stable phosphoryl (P=O) bond. This new compound is no longer the reagent you intended to use. It possesses different chemical, physical, and biological properties, which will lead to irreproducible results, altered reaction kinetics, or complete failure of your experiment.

    Q3: Can I visually inspect my sample for signs of oxidation?

    While severe degradation may result in changes in color or the formation of solid precipitates, visual inspection is not a reliable method for detecting low to moderate levels of oxidation. The oxidized phosphinic acid is often a colorless solid or oil, similar to the parent compound.[4] Definitive confirmation of purity requires analytical techniques.

    Q4: What are the consequences of unknowingly using an oxidized sample in my experiments?

    Using an oxidized sample can have severe consequences for your research, leading to:

    • Failed Reactions: The phosphinic acid impurity will not participate in reactions in the same manner as the phosphinothioic acid.

    • Inaccurate Biological Data: In drug development, the difference in the phosphorus--heteroatom bond (P=S vs. P=O) can drastically alter a molecule's binding affinity, cell permeability, and metabolic stability.

    • Wasted Resources: Significant time, effort, and costly materials may be wasted on experiments that are fundamentally flawed from the start.

    Q5: Is it advisable to add a commercial antioxidant or stabilizer to the storage container?

    This is strongly discouraged. While antioxidants are used to combat oxidative stress in biological systems poisoned by organophosphates, adding them to a pure chemical reagent is not standard practice.[5][6] Doing so introduces a new variable and a potential contaminant into your experiments. The most effective and scientifically sound approach is not to counteract oxidation but to prevent it entirely by rigorously excluding oxygen and moisture.[7][8]

    Part 2: Troubleshooting Guide: Diagnosing and Addressing Oxidation

    If you suspect your sample has been compromised, this guide provides a logical workflow to diagnose the problem and implement corrective measures.

    Troubleshooting_Oxidation start Suspicion of Oxidation (e.g., failed reaction, inconsistent data) analyze Confirm Purity via Analytical Method (e.g., 31P NMR, HPLC) start->analyze confirm Is Oxidation > 5% Detected? analyze->confirm assess Assess Storage & Handling Procedures confirm->assess Yes good Sample is Usable (Continue with proper handling) confirm->good No q1 Was an inert atmosphere (N2 or Ar) consistently used? assess->q1 q2 Was the container properly sealed? (e.g., Sure/Seal™, Schlenk flask) q1->q2 Yes bad Sample is Compromised (Discard according to safety protocols) q1->bad No q3 Was the sample stored in a cool, dark, and dry location? q2->q3 Yes q2->bad No q3->bad No q3->bad Yes (Root cause identified) remediate Action: Implement Correct Protocols (Refer to Part 3) bad->remediate

    Caption: Troubleshooting workflow for suspected sample oxidation.

    Q: How can I definitively confirm that my sample has oxidized?

    The most reliable and direct method is ³¹P NMR Spectroscopy . The phosphorus nucleus is exquisitely sensitive to its electronic environment. The oxidation of the P=S bond to a P=O bond will cause a significant and easily identifiable downfield shift in the ³¹P NMR spectrum. Please refer to Protocol 3 for a general methodology. High-Performance Liquid Chromatography (HPLC) can also be used to resolve the parent compound from its more polar oxidized impurity.[9]

    Q: My analysis confirmed oxidation. What were the most likely failures in my storage protocol?

    Referencing the troubleshooting diagram above, the cause is almost certainly a breach in one of the core storage principles. The most common failures are:

    • Atmosphere Contamination: Opening the bottle directly to the lab atmosphere, even briefly, introduces both oxygen and moisture.

    • Improper Sealing: Using a standard screw-cap that is not airtight or reusing a punctured septum that has lost its ability to reseal effectively.[7][10]

    • Temperature and Light: Storing the compound on a lab bench exposed to temperature fluctuations and light will accelerate the rate of oxidation.[1]

    Q: My sample is too oxidized to use. What is the correct course of action?

    The compromised reagent should be disposed of according to your institution's hazardous waste guidelines.[11] Do not attempt to "purify" the sample unless you have extensive experience with the separation of these specific organophosphorus compounds. The most crucial step is to treat this as a learning event and immediately implement the rigorous storage and handling protocols outlined below to protect your new supply.

    Part 3: Protocols and Best Practices

    Adherence to these protocols is critical for maintaining the long-term stability of Phosphinothioic acid, (1,1-dimethylethyl)phenyl-.

    Protocol 1: Recommended Storage Conditions

    This table summarizes the ideal conditions for storing your reagent.

    ParameterRecommendationRationale & Authoritative Grounding
    Temperature Store at 2-8°C (Refrigerated).Lower temperatures slow the rate of chemical reactions, including oxidation. The container must be brought to room temperature under an inert atmosphere before opening to prevent condensation of atmospheric moisture onto the cold surfaces.[10]
    Atmosphere Dry, inert gas (Argon or Nitrogen).The primary defense against oxidation is the strict exclusion of oxygen. Argon is denser than air and provides a superior protective layer. This is achieved using specialized containers and handling techniques.[7][12]
    Light Protect from light (Amber glass vial).Photons can provide the activation energy needed to initiate oxidation reactions. Storing in an amber vial inside a refrigerator or a light-proof cabinet is essential.[1]
    Container Tightly sealed glass bottle with a resealable septum (e.g., Aldrich Sure/Seal™) or a Schlenk flask.Glass is an inert material suitable for storage. A high-quality septum allows for the removal of the reagent via syringe without introducing air.[7][8]
    Protocol 2: Procedure for Handling and Dispensing Under Inert Atmosphere

    This protocol describes the transfer of the reagent from a Sure/Seal™ bottle to a reaction vessel using syringe techniques, which is a fundamental skill for handling air-sensitive materials.[13]

    Workflow_Transfer A 1. Prepare System B 2. Purge Syringe A->B C 3. Prepare Reagent Bottle B->C D 4. Pressurize Bottle C->D E 5. Withdraw Reagent D->E F 6. Transfer to Reaction Vessel E->F G 7. Clean and Store F->G

    Caption: Workflow for air-sensitive reagent transfer.

    Step-by-Step Methodology:

    • System Preparation: Ensure your reaction vessel (e.g., a Schlenk flask) and any magnetic stir bars are oven-dried (e.g., at 125°C for 4 hours) to remove adsorbed moisture. Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.[7][12]

    • Syringe Preparation: Oven-dry the syringe and a long needle. Allow them to cool in a desiccator. Purge the syringe with dry inert gas by drawing and expelling the gas at least 10 times.

    • Reagent Bottle Preparation: Allow the bottle of Phosphinothioic acid to warm to ambient temperature before use to prevent moisture condensation. Securely clamp the bottle.

    • Pressurize the Bottle: Insert a needle from your inert gas line (vented through an oil bubbler) through the septum of the reagent bottle. This creates a slight positive pressure.

    • Withdraw the Reagent: Insert the dry, purged syringe needle through the septum into the liquid. Slowly pull back the plunger to draw the desired volume. The positive pressure in the bottle will assist the filling of the syringe.

    • Transfer to Reaction Vessel: Remove the syringe from the reagent bottle and quickly insert the needle through the septum on your prepared reaction flask. Depress the plunger to dispense the reagent.

    • Cleanup: Immediately quench the syringe and needle by drawing up and expelling a suitable solvent (e.g., isopropanol), followed by water. This must be done carefully in a fume hood, as residual reagent can react with water.[8]

    Protocol 3: Analytical Method for Quantifying Oxidation via ³¹P NMR

    This protocol provides a general guideline for using ³¹P NMR to assess the purity of your sample.

    • Sample Preparation: In a glovebox or under an inert atmosphere, prepare a sample by dissolving a small amount (5-10 mg) of the phosphinothioic acid in a suitable deuterated solvent (e.g., CDCl₃, d₆-DMSO) in an NMR tube.

    • Instrument Setup: Use a standard broadband NMR probe tuned to the ³¹P frequency. A proton-decoupled experiment is typically sufficient.

    • Data Acquisition: Acquire the spectrum. A simple one-pulse experiment is usually adequate.

    • Data Analysis: Process the spectrum and integrate the peaks. Compare the chemical shifts to known values for the starting material and its potential oxidized product.

    Expected Chemical Shifts:

    Compound TypeGeneral StructureTypical ³¹P NMR Shift Range (ppm)
    Phosphinothioic AcidR₂P(S)OH+70 to +90
    Phosphinic Acid (Oxidized)R₂P(O)OH+30 to +50

    Note: These are approximate ranges. The exact chemical shift will depend on the solvent and the specific substituents (R). A new peak appearing in the +30 to +50 ppm range is a strong indicator of oxidation. The relative integration of this peak compared to the parent peak provides a quantitative measure of the impurity level.

    References

    Sources

    Optimization

    Technical Support Center: Optimizing the Purity of tert-Butyl(phenyl)phosphinothioic Acid

    A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    A Guide for Researchers, Scientists, and Drug Development Professionals

    This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of tert-butyl(phenyl)phosphinothioic acid. As Senior Application Scientists, our goal is to equip you with the necessary knowledge to diagnose and resolve purity issues, ensuring the integrity of your research and development efforts.

    I. Understanding the Chemistry of Impurity Formation

    The synthesis of tert-butyl(phenyl)phosphinothioic acid, often involving the reaction of a Grignard reagent with a phosphorus-containing electrophile followed by sulfurization, can introduce several classes of impurities. A foundational understanding of these potential contaminants is the first step toward their effective removal.

    Common Impurity Classes:

    • Unreacted Starting Materials: Residual tert-butylphenylphosphine oxide or other precursors can carry through the synthesis.

    • Grignard-Related Byproducts: The coupling of the Grignard reagent with unreacted starting materials can lead to byproducts.

    • Oxidation Products: Phosphinothioic acids are susceptible to oxidation, which can convert the P=S bond to a P=O bond, forming the corresponding phosphinic acid.[1]

    • Hydrolysis Products: The P-S bond can be susceptible to hydrolysis under certain pH conditions, leading to the formation of other phosphorus-containing acids.[2][3][4][5]

    • Sulfurization Byproducts: Incomplete or side reactions during the sulfurization step can result in various sulfur-containing impurities.[6][7][8][9]

    II. Troubleshooting the Extraction Process

    The initial liquid-liquid extraction is a critical step in isolating the target compound from the crude reaction mixture. The following Q&A section addresses common issues encountered during this phase.

    Q1: What is the optimal pH for the aqueous layer during the extraction of tert-butyl(phenyl)phosphinothioic acid?

    A1: To ensure the protonation of your acidic product and thus its preferential partitioning into the organic phase, the aqueous layer should be acidified. A pH of 1 is recommended.[10] This is achieved by adding a strong acid, such as 10% hydrochloric acid, to the aqueous layer before extraction.[10]

    Q2: I'm observing a persistent emulsion at the interface of my aqueous and organic layers. How can I resolve this?

    A2: Emulsion formation is a common issue, particularly when dealing with acidic or basic aqueous solutions and certain organic solvents.[11] Here are several strategies to break an emulsion:

    • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling or tapping the side of the funnel can help the layers to coalesce.

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[10][12] This increases the ionic strength of the aqueous layer, reducing the solubility of the organic component and helping to break the emulsion.

    • Filtration: For stubborn emulsions, you can filter the entire mixture through a plug of glass wool in a funnel. This can help to physically disrupt the emulsion.[12]

    • Centrifugation: If available, centrifuging the mixture can effectively force the separation of the layers.

    • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the interface and break the emulsion.[10]

    Q3: Which organic solvent should I choose for the extraction?

    A3: Chloroform is a commonly used and effective solvent for extracting tert-butyl(phenyl)phosphinothioic acid after acidification of the aqueous layer.[10] Other non-polar to moderately polar solvents that are immiscible with water, such as dichloromethane or diethyl ether, can also be considered. The choice of solvent can influence the efficiency of the extraction and the propensity for emulsion formation.

    Q4: How many extractions are typically required for a good recovery?

    A4: While a single extraction will recover a significant portion of the product, performing multiple extractions with smaller volumes of the organic solvent is more efficient. Typically, three successive extractions are recommended to ensure a high yield of the desired product.

    III. Purification Strategies for High-Purity Product

    Following a successful extraction, further purification is often necessary to remove closely related impurities. The following sections detail the most common and effective purification techniques.

    Recrystallization

    Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.

    Q5: What is a good solvent system for the recrystallization of tert-butyl(phenyl)phosphinothioic acid?

    A5: The ideal solvent for recrystallization is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For tert-butyl(phenyl)phosphinothioic acid, a mixed solvent system can be effective. A common approach is to dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Allowing this solution to cool slowly will promote the formation of pure crystals.

    Troubleshooting Recrystallization:

    Problem Potential Cause Solution
    No crystals form upon cooling. - The solution is not saturated.- The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Add a "poor" solvent to decrease the solubility.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
    The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Use a lower-boiling solvent.- Re-heat the solution and add more of the "good" solvent before allowing it to cool more slowly.
    Low recovery of the product. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Minimize the amount of hot solvent used to dissolve the crude product.- Cool the solution in an ice bath to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent.
    Impurities are still present after recrystallization. - The impurities have similar solubility profiles to the product.- The cooling was too rapid, trapping impurities in the crystal lattice.- Perform a second recrystallization using a different solvent system.- Ensure the solution cools slowly and without agitation.
    Column Chromatography

    For impurities that are difficult to remove by recrystallization, silica gel column chromatography is a highly effective purification method.

    Q6: What is a recommended mobile phase for the purification of tert-butyl(phenyl)phosphinothioic acid by silica gel column chromatography?

    A6: A mixture of a non-polar solvent and a more polar solvent is typically used. A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the specific impurities present. It is recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC). The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for the desired product.

    Q7: My product is streaking or "tailing" on the TLC plate and the column. What can I do?

    A7: Tailing is often caused by the acidic nature of the phosphinothioic acid interacting strongly with the acidic silica gel. To mitigate this:

    • Add a Modifier: Incorporate a small amount (0.5-1%) of a polar, acidic modifier like acetic acid or formic acid into your mobile phase. This will help to saturate the active sites on the silica gel and improve the peak shape.

    • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as neutral alumina.

    IV. Experimental Protocols

    Protocol 1: General Liquid-Liquid Extraction
    • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., chloroform or diethyl ether).

    • Acidification: Transfer the organic solution to a separatory funnel and add an equal volume of deionized water. Add 10% hydrochloric acid dropwise with swirling until the pH of the aqueous layer is approximately 1.

    • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.

    • Separation: Drain the lower organic layer into a clean flask.

    • Repeat: Add a fresh portion of the organic solvent to the aqueous layer in the separatory funnel and repeat the extraction two more times.

    • Combine and Dry: Combine all organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Concentration: Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

    Protocol 2: General Recrystallization
    • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.

    • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

    • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

    • Cooling: Allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Drying: Dry the crystals under vacuum.

    V. Analytical Characterization

    Confirming the purity of your final product is essential. The following analytical techniques are recommended:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: Will show the characteristic peaks for the tert-butyl and phenyl protons. The integration of these signals can give an initial indication of purity.

      • ³¹P NMR: This is a very powerful technique for assessing the purity of organophosphorus compounds. The desired product will have a specific chemical shift, and the presence of phosphorus-containing impurities will be readily apparent as separate peaks.[13]

      • ¹³C NMR: Can be used to confirm the carbon framework of the molecule.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the desired product and can help to identify the mass of any impurities.

    • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the percentage purity of your compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

    Visualizing the Workflow

    Logical Flow for Impurity Removal

    impurity_removal_workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Acidic Workup, pH 1) start->extraction impurities1 Water-Soluble Impurities & Inorganic Salts Removed extraction->impurities1 Aqueous Phase recrystallization Recrystallization extraction->recrystallization Organic Phase impurities2 Closely Related Organic Impurities Reduced recrystallization->impurities2 Mother Liquor column_chromatography Silica Gel Column Chromatography (if necessary) recrystallization->column_chromatography Crystals final_product High-Purity tert-Butyl(phenyl)phosphinothioic Acid recrystallization->final_product If sufficiently pure impurities3 Trace Impurities Removed column_chromatography->impurities3 Eluted Fractions column_chromatography->final_product

    Caption: Workflow for the purification of tert-butyl(phenyl)phosphinothioic acid.

    Troubleshooting Emulsion Formation

    emulsion_troubleshooting emulsion Emulsion Formed wait Wait 10-20 min & Gently Swirl emulsion->wait resolved1 Layers Separated wait->resolved1 Success add_brine Add Saturated NaCl (Brine) wait->add_brine Persistent resolved2 Layers Separated add_brine->resolved2 Success filter Filter through Glass Wool add_brine->filter Persistent resolved3 Layers Separated filter->resolved3 Success centrifuge Centrifuge filter->centrifuge Persistent resolved4 Layers Separated centrifuge->resolved4

    Caption: Decision tree for resolving emulsions during liquid-liquid extraction.

    References

    • Kuwabara, K., Maekawa, Y., & Murai, T. (2020). P-stereogenic phosphinothioic acids, phosphonothioic acids and their esters: Syntheses, reactions, and applications. Tetrahedron, 76(22), 131152. [Link]

    • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

    • Emoto, T., Okazaki, R., & Inamoto, N. (2006, March 27). Oxidation of Diphosphine Dioxides, Disulfides and Phosphinothioite and Photolysis of Diphosphine Disulfides. Formation of Phosphinic and Phosphinothioic Anhydrides. Bulletin of the Chemical Society of Japan. [Link]

    • Murai, T., et al. (2018). Hydrolysis of Phosphonothioates with a Binaphthyl Group: P-Stereogenic O-Binaphthyl Phosphonothioic Acids and Their Use as Optically Active Ligands and Chiral Discriminating Agents. Organic Letters. [Link]

    • Drabowicz, J., et al. (2023). New Optically Active tert-Butylarylthiophosphinic Acids and Their Selenium Analogues as the Potential Synthons of Supramolecular Organometallic Complexes: Syntheses and Crystallographic Structure Determination. Molecules. [Link]

    • University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs. [Link]

    • Murai, T., et al. (2014). Fluorinative hydrolysis of phosphorothioic acid esters with a binaphthyl group through axis-to-center chirality transfer leading to the formation of P-chiral phosphorothioic monofluoridic acid salts. Chemical Communications. [Link]

    • LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. [Link]

    • Bergot, B. J., et al. (n.d.). DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. PMC. [Link]

    • Keglevich, G. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. Semantic Scholar. [Link]

    • Hanusek, J., et al. (2007). Mechanism of the sulfurisation of phosphines and phosphites using 3-amino-1,2,4-dithiazole-5-thione (xanthane hydride). Organic & biomolecular chemistry. [Link]

    • Keglevich, G. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC. [Link]

    • Unknown. (2018). Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping. The Journal of Organic Chemistry. [Link]

    • Unknown. (n.d.). Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping. ResearchGate. [Link]

    • Unknown. (2002). Determination of the Degradation Compounds Formed by the Oxidation of Thiophosphinic Acids and Phosphine Sulfides with Nitric Acid. ResearchGate. [Link]

    • Unknown. (2020). Structural effects of neutral organophosphorus extractants on solvent extraction of rare-earth elements from aqueous and non-aqu. Lirias. [Link]

    • Unknown. (n.d.). Synthesis of phosphorothioates using thiophosphate salts. PMC. [Link]

    • Suri, D., Kothari, S., & Banerji, K. K. (n.d.). Kinetics and mechanism of the oxidation of phosphinic, phenylphosphinic and phosphorous acids by benzyltrimethylammonium dichlor. [Link]

    • Unknown. (n.d.). A New “Green” Extractant of the Diglycol Amic Acid Type for Lanthanides. [Link]

    • Unknown. (2025). Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. MDPI. [Link]

    • Drabowicz, J., et al. (2023). New Optically Active tert-Butylarylthiophosphinic Acids and Their Selenium Analogues as the Potential Synthons of Supramolecular Organometallic Complexes: Syntheses and Crystallographic Structure Determination. Molecules. [Link]

    • Unknown. (2022). Towards the synthesis of phosphonic acid-based potential metallo-β- lactamase inhibitors. Diva-portal.org. [Link]

    • Gerstner, J. A., Pedroso, P., Morris, J., & Bergot, B. J. (1995). Gram-scale purification of phosphorothioate oligonucleotides using ion-exchange displacement chromatography. Nucleic Acids Research. [Link]

    • Unknown. (2025). Recent Advances in Solvent Extraction for the Efficient Recovery of Scandium: A Review. Taylor & Francis. [Link]

    • Unknown. (n.d.). Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review. PMC. [Link]

    • Unknown. (n.d.). (R)-tert-butylphenylphosphinothioic acid (4): chemical structures on the homochiral and heterochiral aggregates. ResearchGate. [Link]

    • Unknown. (n.d.). Recrystallization-1.pdf. [Link]

    • Drabowicz, J., et al. (n.d.). Synthesis of phosphinothioic acids (1) and phosphinoselenoic acids (2). ResearchGate. [Link]

    • Murai, T., et al. (2005). Phosphinoselenothioic Acids and Their Salts: Synthesis, Characterization, and Reaction with Electrophiles. The Journal of Organic Chemistry. [Link]

    • Bio-Rad. (n.d.). EconoFit Macro-Prep High Q-3HT Columns, 1 ml. Bio-Rad. [Link]

    • Unknown. (n.d.). Oxidation Kinetics of some Lower Oxyacids of Phosphorus by Picolinium Chlorochromate: Determination of Reactive Reducing Species. French-Ukrainian Journal of Chemistry. [Link]

    • Unknown. (n.d.). Solvent extraction of selected endocrine-disrupting phenols using ionic liquids. [Link]

    • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

    • Unknown. (2025). Efficient Recovery of Valeric Acid Using Phosphonium-Based Ionic Liquids. MDPI. [Link]

    • Unknown. (n.d.). Guide for crystallization. [Link]

    • Unknown. (n.d.). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. MDPI. [Link]

    • Unknown. (n.d.). Supporting Information for Synthesis and Characterization of Diporphyrin Sensitizers for Dye-Sensitized Solar Cells Experiments. The Royal Society of Chemistry. [Link]

    • Unknown. (n.d.). 3 - Organic Syntheses Procedure. [Link]

    • Unknown. (n.d.). Liquid chromatography of organophosphorus acids. TNO Repository. [Link]

    • Unknown. (n.d.). Effect of pH on extracted metals (liquid-liquid extraction). ResearchGate. [Link]

    Sources

    Troubleshooting

    Technical Support Center: Handling &amp; Troubleshooting tert-Butylphenylphosphinothioic Acid

    Welcome to the Technical Support Center for tert-Butylphenylphosphinothioic acid (CAS: 54100-47-9). This guide is engineered for application scientists, analytical chemists, and drug development professionals utilizing t...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for tert-Butylphenylphosphinothioic acid (CAS: 54100-47-9). This guide is engineered for application scientists, analytical chemists, and drug development professionals utilizing this compound primarily as a Chiral Solvating Agent (CSA) for Nuclear Magnetic Resonance (NMR) spectroscopy.

    Because this compound relies heavily on precise hydrogen-bonding networks to induce chiral discrimination, environmental moisture is its primary failure mode. This guide synthesizes mechanistic theory with field-proven protocols to ensure self-validating, reproducible experimental workflows.

    Mechanistic Insights: The Causality of Moisture Sensitivity

    tert-Butylphenylphosphinothioic acid ( t -BuPhP(S)OH) is a highly effective CSA used to determine the enantiomeric excess ( ee ) of chiral organic compounds, particularly sulfoxides, amines, and alcohols[1]. In non-polar solvents like CCl4​ or CDCl3​ , it exists predominantly in a single tautomeric form and adopts a stable conformation[2].

    Why Moisture Matters: The chiral recognition mechanism relies on the formation of highly specific, non-covalent diastereomeric solvates between the CSA and the analyte. The P=S and P−OH groups act as precise hydrogen bond acceptors and donors, respectively. When moisture ( H2​O ) is introduced into the system, it acts as a highly competitive, low-molecular-weight hydrogen bond donor/acceptor. Water rapidly exchanges with the acidic proton of the P−OH group and coordinates with the P=S moiety. This competitive binding disrupts the rigid CSA-analyte complex, leading to rapid exchange kinetics on the NMR timescale. The macroscopic result is signal broadening, loss of baseline resolution, and complete collapse of chiral discrimination ( Δδ ). Furthermore, prolonged exposure to moisture can lead to slow hydrolysis of the phosphinothioic acid framework[3].

    G CSA tert-Butylphenylphosphinothioic Acid (Chiral Solvating Agent) DryEnv Anhydrous Environment (Argon / Dry CDCl3) CSA->DryEnv WetEnv Moisture Contamination (H2O Present) CSA->WetEnv Analyte Chiral Analyte (e.g., Sulfoxide) Analyte->DryEnv Analyte->WetEnv Complex Stable Diastereomeric Solvate (Rigid H-Bonding Network) DryEnv->Complex Ideal State Disrupted Competitive H-Bonding by H2O (Disrupted Solvate) WetEnv->Disrupted Interference Resolved Resolved NMR Signals (Accurate ee% Determination) Complex->Resolved Broad Signal Coalescence (Loss of Chiral Discrimination) Disrupted->Broad

    Mechanism of moisture interference in CSA-analyte complexation during NMR analysis.

    Standard Operating Procedure (SOP): Anhydrous NMR Preparation

    To establish a self-validating system, every step of the sample preparation must actively exclude moisture. All moisture-sensitive reactions and handling of this compound must be carried out in a dry argon atmosphere[1].

    Step-by-Step Methodology

    Step 1: Solvent Preparation (Crucial)

    • Obtain high-purity, ampouled CDCl3​ (or CCl4​ ).

    • Add activated 4Å molecular sieves to the solvent bottle inside a glovebox. Allow it to sit for at least 24 hours prior to use to ensure water content is <10 ppm.

    • Validation: Run a blank 1H NMR of the solvent. The water peak at ∼1.56 ppm (in CDCl3​ ) must be virtually undetectable.

    Step 2: Reagent Handling

    • Transfer the tert-Butylphenylphosphinothioic acid vial into a nitrogen or argon-filled glovebox.

    • Weigh the required stoichiometric amount of CSA (typically 1 to 5 equivalents relative to the analyte, depending on the required shift dispersion) into an oven-dried glass vial.

    • Weigh the chiral analyte into the same vial.

    Step 3: Complexation and Transfer

    • Dissolve the solid mixture in 0.6 mL of the ultra-dry CDCl3​ .

    • Agitate gently until a homogenous solution is achieved.

    • Transfer the solution into an oven-dried NMR tube.

    • Seal the NMR tube with a high-quality septum cap and wrap it with Parafilm before removing it from the glovebox.

    Step 4: Acquisition

    • Acquire the 1H or 31P NMR spectra immediately to minimize the risk of ambient moisture permeation through the tube cap.

    Quantitative Impact of Moisture

    The table below summarizes the typical quantitative degradation of NMR performance when tert-Butylphenylphosphinothioic acid is exposed to varying levels of moisture during the analysis of a racemic sulfoxide.

    Water Content in Solvent (ppm)CSA:Analyte Ratio Δδ Separation (Hz)Signal Shape / ResolutionAnalytical Outcome
    < 10 ppm (Anhydrous)2:1> 15.0 HzSharp doublets, baseline resolvedPass (Accurate ee integration)
    50 - 100 ppm 2:15.0 - 8.0 HzBroadened peaks, partial overlapMarginal (High integration error)
    > 250 ppm (Wet)2:10 Hz (Coalesced)Single broad multipletFail (No chiral discrimination)

    Troubleshooting FAQs

    Q: My diastereomeric NMR signals are coalescing into a single broad peak. Is the CSA degraded? A: Not necessarily degraded, but it is highly likely contaminated with moisture. Water causes rapid proton exchange at the P−OH site, which averages out the distinct magnetic environments of the diastereomeric solvates. Discard the sample, re-dry your NMR solvent over 4Å molecular sieves, and prepare a fresh sample strictly under argon[1].

    Q: I left the CSA bottle open on the benchtop. Can it be recovered? A: Yes. If the compound has absorbed atmospheric moisture but has not undergone prolonged hydrolysis, it can be regenerated. Dissolve the compound in a minimal amount of dry dichloromethane, add anhydrous magnesium sulfate ( MgSO4​ ), filter, and evaporate the solvent under high vacuum (Schlenk line) for 12-24 hours. Store the recovered solid immediately in a desiccator or glovebox.

    Q: Can I use protic solvents (like Methanol-d4) if they are strictly anhydrous? A: No. Even if strictly anhydrous, protic solvents like CD3​OD will actively participate in hydrogen bonding, outcompeting the analyte for the CSA's binding sites. You must use non-polar, aprotic solvents such as CDCl3​ , CCl4​ , or C6​D6​ to ensure the CSA-analyte complex remains the dominant species in solution[2].

    Q: Does moisture cause actual chemical cleavage (hydrolysis) of the compound? A: While the immediate issue is hydrogen-bond disruption, prolonged exposure to aqueous environments can lead to the hydrolysis of phosphinothioic acids[3]. If you observe new, unexpected peaks in the 31P NMR spectrum (distinct from the expected tautomeric equilibrium), irreversible chemical degradation has occurred, and the batch should be discarded.

    References

    • PubChem: (R)-tert-Butyl(phenyl)
    • Stereoselective Synthesis of Racemic and Optically Active E-Vinyl and E-Dienyl Sulfoxides via Wittig Reaction of α-Sulfinyl Phosphonium Ylides The Journal of Organic Chemistry - ACS Publications URL
    • National Center for Biotechnology Information (PMC)
    • Product Class 40: Arylphosphinic Acids and Derivatives Thieme Connect URL

    Sources

    Reference Data & Comparative Studies

    Validation

    Phosphinothioic acid, (1,1-dimethylethyl)phenyl- vs phosphonic acid derivatives

    Comparative Guide: tert-Butyl(phenyl)phosphinothioic Acid vs. Phosphonic Acid Derivatives in Drug Development and Analytical Chemistry As organophosphorus chemistry continues to expand its footprint in modern pharmacolog...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Guide: tert-Butyl(phenyl)phosphinothioic Acid vs. Phosphonic Acid Derivatives in Drug Development and Analytical Chemistry

    As organophosphorus chemistry continues to expand its footprint in modern pharmacology, understanding the distinct functional roles of specific phosphorus-containing moieties is critical for drug development professionals. This guide provides an objective, mechanistically grounded comparison between a highly specialized chiral reagent—tert-butyl(phenyl)phosphinothioic acid—and the broad, therapeutically vital class of phosphonic acid derivatives.

    While both share a phosphorus(V) core, their structural nuances dictate entirely divergent applications: one serves as an indispensable analytical tool for resolving stereochemistry, while the other acts as a foundational scaffold for rationally designed therapeutics.

    Structural and Mechanistic Divergence

    The Analytical Precision of tert-Butyl(phenyl)phosphinothioic Acid

    tert-Butyl(phenyl)phosphinothioic acid is a chiral phosphorus compound characterized by a highly asymmetric steric environment. Its utility stems from a unique structural phenomenon: while most phosphinothioic acids exist as an equilibrium between thionic (P=S) and thiolic (P=O) tautomers, enantiomerically pure tert-butyl(phenyl)phosphinothioic acid exists almost exclusively as a single tautomeric structure (the O-acid, containing a P=S and P-OH bond) with a single, rigid conformation in non-polar solvents like carbon tetrachloride or chloroform[1],[2].

    This conformational rigidity, combined with the extreme steric bulk of the tert-butyl group, makes it an exceptional Chiral Solvating Agent (CSA) . It forms highly stable, transient diastereomeric complexes with chiral analytes (such as amines or other phosphonates) via intermolecular hydrogen bonding, allowing for the precise determination of enantiomeric excess (ee) via NMR spectroscopy[1].

    The Therapeutic Versatility of Phosphonic Acid Derivatives

    In contrast, phosphonic acids ( R−PO(OH)2​ ) are characterized by a highly stable carbon-phosphorus (C-P) bond. This bond is enzymatically non-hydrolyzable, making phosphonic acids ideal bioisosteres for natural phosphates [3]. When incorporated into a drug scaffold, they mimic the transition state of phosphate hydrolysis without being rapidly degraded by endogenous phosphatases.

    However, phosphonic acids are highly acidic and exist as dianions at physiological pH (pH 7.4). This high charge density severely restricts passive cellular permeability, often resulting in oral bioavailability of less than 10%[4]. Consequently, phosphonic acids almost always require sophisticated prodrug strategies—such as esterification into POM (pivaloyloxymethyl) or diamide prodrugs—to mask the negative charge and enable oral delivery[4]. Once inside the target cell, esterases cleave the lipophilic masks, trapping the active, charged phosphonic acid intracellularly.

    Quantitative Performance Comparison

    The following table summarizes the physicochemical properties and primary use cases of both chemical classes, providing a rapid reference for assay design and structural optimization.

    Property / Featuretert-Butyl(phenyl)phosphinothioic acidPhosphonic Acid Derivatives
    Core Structure R1​R2​P(=S)OH⇌R1​R2​P(=O)SH R−PO(OH)2​
    Oxidation State Phosphorus(V)Phosphorus(V)
    Tautomeric Preference Exclusively O-acid (P=S) in non-polar media[1]N/A (Stable P=O bond)
    Primary Utility Chiral Solvating Agent (CSA) for NMR[2]Therapeutics, Enzyme Inhibitors, Bioisosteres[5],[3]
    Physiological State Typically utilized in vitro (organic solvents)Highly ionized (dianionic) at pH 7.4[4]
    Bioavailability N/A (Analytical reagent)Poor (Requires prodrug masking strategies)[4]
    Enzymatic Stability N/AHigh (C-P bond resists phosphatase cleavage)[3]

    Visualizing Functional Workflows

    The divergent applications of these two classes in the pharmaceutical pipeline are mapped below. Phosphinothioic acids act as analytical enablers during the early stages of chiral drug discovery (e.g., assessing atropisomerism[6]), whereas phosphonic acids are incorporated directly into the Active Pharmaceutical Ingredient (API)[7].

    PhosphorousComparison Root Organophosphorus Compounds in Drug Discovery Branch1 tert-Butyl(phenyl) phosphinothioic acid Root->Branch1 Branch2 Phosphonic Acid Derivatives Root->Branch2 App1 Analytical Tool: Chiral Solvating Agent (CSA) Branch1->App1 App2 Therapeutic Agent: Phosphate Bioisosteres Branch2->App2 Outcome1 Determination of Enantiomeric Excess (ee) App1->Outcome1 Outcome2 Atropisomer Stability Analysis App1->Outcome2 Outcome3 Enzyme Inhibitors (e.g., Urease, FBPase) App2->Outcome3 Outcome4 Antiviral Prodrugs (e.g., Tenofovir) App2->Outcome4

    Fig 1: Functional divergence of organophosphorus compounds in drug development workflows.

    Self-Validating Experimental Methodologies

    To ensure scientific integrity and reproducibility, the following protocols detail the exact workflows for utilizing these compounds, including the causality behind each procedural step and internal validation checkpoints.

    Protocol A: Determination of Enantiomeric Excess using (+)-tert-Butyl(phenyl)phosphinothioic Acid

    Objective: Quantify the enantiomeric excess (ee) of a newly synthesized chiral amine via 1 H or 31 P NMR spectroscopy. Causality & Rationale: The CSA forms diastereomeric complexes with the enantiomers of the analyte. Because these complexes possess different spatial geometries, their NMR signals become anisochronous (chemically shifted). Non-polar solvents are strictly required; polar solvents (like DMSO- d6​ ) would competitively hydrogen-bond, disrupting the delicate CSA-analyte complex[2].

    • Sample Preparation: Weigh 0.05 mmol of the chiral analyte and dissolve it in 0.5 mL of anhydrous CDCl 3​ . Causality: Anhydrous conditions prevent trace water molecules from competing for the P-OH hydrogen bond donor site.

    • CSA Addition: Add 0.10 mmol (2.0 equivalents) of enantiopure (+)-tert-butyl(phenyl)phosphinothioic acid to the NMR tube. Causality: An excess of the CSA ensures complete complexation of the analyte, maximizing the chemical shift non-equivalence ( Δδ ) and preventing signal broadening from rapid exchange.

    • Equilibration & Validation: Agitate the tube gently and allow it to equilibrate for 5 minutes at room temperature. Validation Checkpoint: Acquire a preliminary 1 H NMR spectrum. Observe the P-OH proton; a significant downfield shift (typically >10 ppm) confirms that strong intermolecular hydrogen bonding has successfully occurred.

    • Acquisition & Analysis: Acquire the high-resolution NMR spectrum. Integrate the split signals corresponding to the (R)-analyte•CSA and (S)-analyte•CSA complexes to calculate the exact ee ratio.

    Protocol B: Synthesis of a Bioavailable Phosphonic Acid Prodrug

    Objective: Convert a highly polar, cell-impermeable phosphonic acid inhibitor (e.g., an FBPase inhibitor) into a lipophilic diamide prodrug to achieve >10% oral bioavailability[4]. Causality & Rationale: Masking the dianionic phosphate bioisostere with lipophilic amino acid esters allows the molecule to passively diffuse across the intestinal epithelium.

    • Activation of the Phosphonic Acid: Suspend the free phosphonic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add oxalyl chloride (3.0 eq) and a catalytic amount of DMF (0.1 eq). Causality: Direct esterification of phosphonic acids is thermodynamically unfavorable. Oxalyl chloride converts the stable acid into a highly reactive phosphonyl dichloride intermediate. Validation Checkpoint: Monitor the reaction via 31 P NMR. The disappearance of the phosphonic acid signal (~10-20 ppm) and the emergence of a new peak (~30-40 ppm) confirms complete conversion to the dichloride.

    • Nucleophilic Substitution: Evaporate the excess oxalyl chloride in vacuo. Redissolve the residue in DCM and cool to 0 °C. Dropwise, add the masking agent (e.g., L-alanine ethyl ester hydrochloride, 2.5 eq) and triethylamine (4.0 eq). Causality: Triethylamine serves a dual purpose: it liberates the free amine from its hydrochloride salt and neutralizes the HCl byproduct generated during the substitution, preventing the degradation of acid-sensitive moieties.

    • Isolation: Quench the reaction with saturated aqueous NaHCO 3​ , extract with ethyl acetate, and purify via silica gel chromatography to isolate the neutral, lipophilic prodrug ready for in vivo pharmacokinetic evaluation.

    References[5] Phosphinic acids: current status and potential for drug discovery. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUJ-HBC8swu63eTDWPyr6Q6xBwbszK2cyjdD0oiAOLdk7TZR3TcYz1YAOfuHJ5cDxvygoZ_vkd7-p9hbB2AYV37YQaD4FeHffro9AXH02VZMz6xTPg6KoMHyr-8DmmZMCkAgg8[3]Editorial: Phosphonate chemistry in drug design and development, Volume II. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDu6RVcyvJw0GDtS7T5kh-HdSKXotCiOL0Zyt-k_Sbi_hrMGj23_2GXutafJbXF2Blx6x35-V6_-q31WtAnTdt0XJMUa5rxMKSR974gZz-s1zIggQHW-aUEa4yqzCyz9l9x0ell4bkB-sgBIo=[7]Phosphonic acid: preparation and applications. Source: beilstein-journals.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBIj9JqkKlaTEFN0VHtK96FkGHMXsHGj1ZPuWf8tIgH8ps1_MBI9P5ReYg_yyKwZeyJHeIfYwPBpByRzdRU5d3JLnDktBFbh8CzZUYgsPj1hQa4VH-oN8ZOw8Y0FA-gXKUQwjVwNaKdw1n_4sryx3gpes=[4]Discovery of a Series of Phosphonic Acid-Containing Thiazoles and Orally Bioavailable Diamide Prodrugs That Lower Glucose in Diabetic Animals Through Inhibition of Fructose-1,6-Bisphosphatase. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOHyXv8GzbEqi-LjjH61vNOiS3tplnsBXxSFaiv_SfQyS7WAIZDMFedMAavFTHtNAbR4ho1taE9h1HHgO3UrLNg5Bhf7QvNq6eO63qOy_ctqA3VPeQy6ioagLqXBkGcRFXB1Z3Kw==[6]Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. Source: solvias.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeHArZZuKmkiwB_g9Ffnm6Q6UOcl72BOgRXY2JLNU1KY-dXHtw65VLF0HQGG7e-kQ_BEUU-R2BS-b34V1SI7AGcCgsNMtCiOV7cBGonJ0OW53tdY1u-PcOKhpFHOvR6PfgpFXzd7LDv7ifRpEl9mqSwKm1fbKtafJvX9l_Pso9iSHAS070ci4uwh1odEcl1KLOW6aIl2DLfiGhrLndTy_yFcm1T8p3kRzsOK3Oh2iENdwIizHLfXJtmw9_yqXdCcw1gsoYjUR0Ayxp4qaNZ_ITErJYsVSre-Kei7eUk3ObdGo=[1]Product Class 40: Arylphosphinic Acids and Derivatives. Source: thieme-connect.de. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ4dn9Sa6eACLCORn54OckK97vggP-PpVQ5TkSF7zlh3lSfcQxMLzx5rwb9s05KfLVBOa4Y36O82wIHKWyLmP3H9NnZycdTQnxQ32dIIHuiejrWsSRvCHlNtjAsoC_omYJu8VlFDxEqCk7UMsNAJ7--rehJwNz3P1WzLYvmJcM1q0j_7LmFWlXcA==[2]Absolute Configurations, Predominant Conformations, and Tautomeric Structures of Enantiomeric tert-Butylphenylphosphinothioic Acid. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_18Ii77iCmouB1Ki0RFwJu4c_Vx4HQFdgqB6gJI8P9OdFYdud7PngWRcAnNg0RyzBHocBYelulMUEYQEyFWxJIaGqaw05DcfVK60CuRjMR4YynUTWf5HMtUy9LygUsRu-OEgGlsNuel8=

    Sources

    Comparative

    Comprehensive Comparison Guide: Binding Affinities of tert-Butylphenylphosphinothioic Acid Ligands

    An in-depth technical comparison guide designed for researchers, analytical chemists, and drug development professionals evaluating chiral ligands and solvating agents. As pharmaceutical pipelines increasingly demand ena...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical comparison guide designed for researchers, analytical chemists, and drug development professionals evaluating chiral ligands and solvating agents.

    As pharmaceutical pipelines increasingly demand enantiopure compounds, the ability to rapidly and accurately determine enantiomeric excess ( ee ) and absolute configuration is paramount. While traditional covalent derivatizing agents have been the industry standard, non-covalent Chiral Solvating Agents (CSAs) and supramolecular ligands offer non-destructive, kinetically unbiased alternatives.

    Among these, tert-butylphenylphosphinothioic acid ( t -BuPhP(S)OH) has emerged as a structurally rigid, highly effective P-stereogenic ligand and CSA[1]. This guide objectively compares the binding affinities, mechanistic advantages, and experimental utility of t -BuPhP(S)OH against established alternatives like Mosher's Acid, Quinine, and its seleno-analogue.

    Mechanistic Causality: Why t -BuPhP(S)OH Excels

    The efficacy of a chiral ligand or CSA is dictated by its ability to form distinct, thermodynamically stable diastereomeric complexes (solvates) with a racemic substrate. The binding affinity (Association Constant, Ka​ ) is driven by a combination of hydrogen bonding and π−π stacking.

    The Tautomeric Advantage: Many phosphinic acids suffer from tautomeric equilibrium (exchanging between P=S/P-OH and P-SH/P=O forms), which causes severe NMR peak broadening and obscures the chemical shift dispersion ( Δδ ) necessary for chiral discrimination. The core advantage of t -BuPhP(S)OH is that it exists in only one tautomeric form and adopts a single predominant conformation in non-polar solvents like CCl 4​ and CDCl 3​ [2].

    The bulky tert-butyl group provides a rigid steric wall, while the soft polarizability of the P=S bond acts as a precise hydrogen-bond acceptor. When a racemic analyte (e.g., an alcohol or amine) approaches, the steric clash with the tert-butyl group forces the (R) and (S) enantiomers into distinct spatial arrangements, resulting in a measurable difference in binding affinities ( Ka(homo)​ vs. Ka(hetero)​ ).

    Mechanism Ligand (R)-t-BuPhP(S)OH Chiral Ligand/CSA Homo Homochiral Solvate (R,R)-Complex Ligand->Homo H-Bonding & π-π (Fast Exchange) Hetero Heterochiral Solvate (R,S)-Complex Ligand->Hetero H-Bonding & π-π (Fast Exchange) Substrate Racemic Substrate (e.g., Alcohols/Amines) Substrate->Homo (R)-Enantiomer Substrate->Hetero (S)-Enantiomer NMR NMR Discrimination Δδ Measurement Homo->NMR Ka(homo) Hetero->NMR Ka(hetero)

    Figure 1: Mechanistic pathway of chiral discrimination via non-covalent diastereomeric solvate formation.

    Comparative Binding Affinities and Performance Data

    When selecting a ligand for chiral analysis or organometallic complexation, t -BuPhP(S)OH must be weighed against covalent derivatizing agents and other non-covalent CSAs.

    Quantitative Comparison Table
    Ligand / ReagentInteraction MechanismTarget SubstratesBinding Affinity / Shift Difference ( Δδ )Key AdvantagePrimary Limitation
    (R)- t -BuPhP(S)OH Non-covalent (H-bond, π−π )Alcohols, Amines, Hydroxyphosphonates Δδ ~ 0.17 - 0.26 ppm ( 31 P)No derivatization; clean NMR profile (singlet t -Bu).Requires non-polar, aprotic solvents (CDCl 3​ ).
    Mosher's Acid (MTPA) Covalent (Ester/Amide bond)Alcohols, AminesHigh (Covalent), Δδ ~ 0.1 - 0.5 ppm ( 19 F/ 1 H)[3]Highly reliable; vast literature database.Risk of kinetic resolution skewing actual ee data.
    Quinine Non-covalent (Ion-pairing)Hydroxyalkylphosphonates, Acids Δδ ~ 0.18 - 0.26 ppm ( 31 P)Excellent for highly acidic substrates.Complex 1 H NMR background obscures analyte peaks.
    (R)- t -BuPhP(Se)OH Non-covalent (H-bond, π−π )Amines, DiolsComparable to thio-analogue[4]Provides unique 77 Se NMR diagnostic handle.Lower chemical stability; selenium toxicity.

    Analytical Insights:

    • Vs. Mosher's Acid: Mosher's Acid requires a chemical reaction. If one enantiomer reacts faster than the other (kinetic resolution), the resulting NMR integration will misrepresent the true ee of the bulk sample. t -BuPhP(S)OH relies on rapid, reversible non-covalent binding, ensuring the NMR signals reflect the true thermodynamic population[3].

    • Vs. Quinine: In studies analyzing diethyl 1-hydroxyalkylphosphonates, both Quinine and t -BuPhP(S)OH yielded excellent baseline separation. However, t -BuPhP(S)OH requires only a 1.1–1.2 molar excess to achieve optimal signal separation, and its simple proton footprint prevents spectral crowding.

    Self-Validating Experimental Methodology

    To ensure absolute scientific integrity, the determination of binding affinities ( Ka​ ) using t -BuPhP(S)OH must follow a self-validating protocol. The following workflow utilizes NMR titration to mathematically derive the association constant while internally verifying the absence of tautomeric interference.

    Protocol S1 1. Equimolar Preparation Mix Ligand and Substrate (1:1 to 4:1 ratio) S2 2. Apolar Solvation Dissolve in dry CDCl3 or CCl4 S1->S2 S3 3. Spectral Acquisition Run 1H, 13C, or 31P NMR at 298 K S2->S3 S4 4. Self-Validation Check Verify single tautomer (No peak broadening) S3->S4 S5 5. Binding Affinity (Ka) Calculate via Non-Linear Regression of Δδ S4->S5

    Figure 2: Self-validating NMR titration workflow for determining association constants.

    Step-by-Step Protocol: NMR Titration for Ka​ Determination

    Step 1: Reagent Preparation & Stoichiometry

    • Prepare a stock solution of the racemic substrate (e.g., 0.05 M) in anhydrous CDCl 3​ .

    • Causality: Anhydrous, non-polar solvents are mandatory. Trace water will competitively hydrogen-bond with the P=S/P-OH interface, drastically lowering the apparent binding affinity of the ligand.

    Step 2: Titration Series Setup

    • Prepare 5 to 7 NMR tubes. Keep the substrate concentration constant (e.g., 0.05 M) while varying the concentration of enantiopure (R)- t -BuPhP(S)OH to achieve molar ratios ranging from 0.5:1 up to 4:1 (Ligand:Substrate).

    Step 3: Spectral Acquisition & Self-Validation

    • Acquire high-resolution 1 H and 31 P NMR spectra at a controlled temperature (298 K).

    • Validation Check: Inspect the tert-butyl singlet of the ligand (~1.15 ppm). It must remain sharp. If significant line broadening is observed, it indicates either solvent contamination (inducing tautomeric exchange) or a transition from fast to intermediate exchange kinetics on the NMR timescale.

    Step 4: Data Extraction

    • Identify the reporter nuclei on the substrate (e.g., a proton adjacent to the chiral center).

    • Measure the chemical shift difference ( Δδ=δR​−δS​ ) for the split signals at each concentration point.

    Step 5: Non-Linear Regression Analysis

    • Plot the observed chemical shift ( δobs​ ) against the ligand concentration.

    • Fit the data to a 1:1 binding isotherm using non-linear regression (e.g., using the Benesi-Hildebrand or Connors equations) to extract the absolute binding affinity ( Ka​ ) for both the homochiral and heterochiral solvates.

    Conclusion for Application Scientists

    For researchers engaged in asymmetric synthesis or chiral drug development, (R)- and (S)-tert-butylphenylphosphinothioic acids represent top-tier, non-destructive chiral solvating agents. Their structural rigidity, single-tautomer stability in apolar media[2], and clean spectral footprint make them vastly superior to complex alkaloids like Quinine for routine NMR analysis. Furthermore, by avoiding the covalent modification required by Mosher's Acid, t -BuPhP(S)OH ensures that the measured enantiomeric excess is a true reflection of the bulk sample, uncorrupted by kinetic resolution artifacts[3].

    References

    • New Optically Active tert-Butylarylthiophosphinic Acids and Their Selenium Analogues as the Potential Synthons of Supramolecular Organometallic Complexes: Syntheses and Crystallographic Structure Determination MDPI - Molecules[Link][1]

    • Absolute Configurations, Predominant Conformations, and Tautomeric Structures of Enantiomeric tert-Butylphenylphosphinothioic Acid The Journal of Organic Chemistry - ACS Publications[Link][2]

    • Differentiation of Chiral Compounds Using NMR Spectroscopy ResearchGate[Link][3]

    • Solution and Crystal Structures of Chiral Molecules Can Be Significantly Different: tert-Butylphenylphosphinoselenoic Acid The Journal of Physical Chemistry A - ACS Publications[Link][4]

    • Determination of the enantiomeric excess (ee) by the use of quinine and (Rp)-tert-butylphenylphosphinothioic acid as chiral solvating agents Tetrahedron[Link]

    Sources

    Validation

    Validation of GC-MS analytical methods for (1,1-dimethylethyl)phenylphosphinothioic acid

    An in-depth evaluation of analytical methodologies for organophosphorus compounds requires moving beyond basic operational steps to understand the physicochemical interactions at play. (1,1-dimethylethyl)phenylphosphinot...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth evaluation of analytical methodologies for organophosphorus compounds requires moving beyond basic operational steps to understand the physicochemical interactions at play. (1,1-dimethylethyl)phenylphosphinothioic acid (also known as tert-butylphenylphosphinothioic acid) is a highly specialized compound. While it is frequently utilized as a Chiral Solvating Agent (CSA) in NMR spectroscopy, its role as a target analyte—often as an intermediate, degradation product, or impurity in organophosphorus synthesis—demands rigorous analytical validation.

    Due to the highly polar and acidic nature of the phosphinothioic acid moiety (–P(=S)(OH)), direct analysis via Gas Chromatography-Mass Spectrometry (GC-MS) is virtually impossible. The active hydroxyl group interacts strongly with the silanol groups of the GC column's stationary phase, leading to severe peak tailing, irreversible adsorption, and thermal degradation. Therefore, derivatization is an absolute requirement to increase volatility, enhance thermal stability, and improve detectability [1].

    This guide objectively compares the three leading derivatization strategies for the GC-MS validation of (1,1-dimethylethyl)phenylphosphinothioic acid, providing the experimental data and self-validating protocols necessary for robust method development.

    Mechanistic Workflow for Analytical Validation

    The following diagram illustrates the critical decision matrix and analytical workflow for processing phosphinothioic acids.

    G A Sample Preparation (Extraction & Complete Drying) B Derivatization Strategy Selection A->B C1 Silylation (MTBSTFA / BSTFA) B->C1 Broad Applicability C2 Alkylation (TMS-Diazomethane) B->C2 Rapid Reaction C3 Pentafluorobenzylation (PFBBr) B->C3 Ultra-Trace (NICI) D GC-MS/MS Analysis (EI or NICI Mode) C1->D C2->D C3->D E Data Validation (Self-Validating System Checks) D->E

    GC-MS Analytical Workflow for Phosphinothioic Acid Validation.

    Comparative Analysis of Derivatization Strategies

    To objectively evaluate the best approach for validating (1,1-dimethylethyl)phenylphosphinothioic acid, we must compare the three primary derivatization pathways: Silylation, Alkylation, and Pentafluorobenzylation.

    Silylation (MTBSTFA vs. BSTFA)

    Silylation replaces the acidic proton with a silyl group. While BSTFA (forming trimethylsilyl, TMS, derivatives) is common, it is highly susceptible to moisture-induced hydrolysis. Conversely, MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) forms tert-butyldimethylsilyl (TBDMS) esters. The bulky tert-butyl group provides steric hindrance, making TBDMS derivatives up to 10,000 times more hydrolytically stable than TMS derivatives [2]. Furthermore, TBDMS derivatives yield a highly characteristic[M-57]+ fragment ion (loss of the tert-butyl group) under Electron Ionization (EI), which is excellent for target quantification.

    Alkylation (TMS-Diazomethane)

    Methylation converts the phosphinothioic acid into a volatile methyl ester. While traditional diazomethane is highly toxic and explosive, TMS-diazomethane serves as a safer, commercially available alternative. The reaction is rapid (often complete in 15 minutes at room temperature) and produces very clean chromatograms with minimal reagent artifacts [1]. However, the resulting methyl esters often undergo extensive fragmentation in EI-MS, sometimes lacking a strong molecular ion for definitive identification.

    Pentafluorobenzylation (PFBBr)

    For ultra-trace analysis, derivatization with pentafluorobenzyl bromide (PFBBr) is the gold standard. The addition of the highly electronegative pentafluorobenzyl group makes the derivative exceptionally responsive to Negative Ion Chemical Ionization (NICI) [3]. Under NICI conditions, the molecule captures a thermal electron and undergoes dissociative resonance capture, yielding a massive abundance of the intact phosphinothioate anion.

    Quantitative Performance Comparison
    Analytical ParameterSilylation (MTBSTFA)Alkylation (TMS-Diazomethane)Pentafluorobenzylation (PFBBr)
    Derivative Formed TBDMS esterMethyl esterPFB ester
    Ionization Mode EI (Electron Ionization)EINICI (Chemical Ionization)
    Hydrolytic Stability High (Stable for days)High (Stable for weeks)Very High (Stable for months)
    Derivatization Conditions 60 min at 60°C15 min at 25°C30 min at 60°C
    Typical LOD 1.0 - 5.0 ng/mL5.0 - 10.0 ng/mL0.05 - 0.1 ng/mL
    Primary Advantage Distinct [M-57]+ fragmentationRapid, clean reactionUnmatched trace sensitivity

    Self-Validating Experimental Protocol: MTBSTFA Silylation

    Based on the balance of stability, structural elucidation (via the [M-57]+ ion), and laboratory safety, MTBSTFA silylation is the recommended standard protocol for general method validation.

    To ensure Scientific Integrity (E-E-A-T), this protocol is designed as a self-validating system . It incorporates internal causality checks to prevent false negatives caused by derivatization failure.

    Step 1: Sample Preparation & Internal Standard Spiking
    • Aliquot 100 µL of the sample containing (1,1-dimethylethyl)phenylphosphinothioic acid into a silanized glass vial.

    • Self-Validation Check: Spike the sample with 10 µL of Triphenylphosphate (TPP) at 10 µg/mL to serve as an Internal Standard (IS). TPP does not require derivatization. Causality: If the TPP peak appears in the final chromatogram but the analyte does not, the GC-MS system is functioning, and the failure is isolated to the derivatization step.

    • Evaporate the sample to absolute dryness under a gentle stream of ultra-high-purity Nitrogen at 40°C. Causality: Silylating reagents react violently and preferentially with water. Even trace moisture will consume the MTBSTFA, resulting in incomplete derivatization.

    Step 2: Derivatization Reaction
    • Add 50 µL of MTBSTFA (containing 1% tert-butyldimethylchlorosilane as a catalyst) and 50 µL of anhydrous pyridine to the dried residue.

    • Mechanistic Insight: Pyridine is not merely a solvent; it acts as an acid scavenger. The silylation reaction produces hydrochloric acid (HCl) as a byproduct. Pyridine neutralizes the HCl, driving the reaction equilibrium forward to completion[2].

    • Cap the vial tightly with a PTFE-lined septum and incubate at 60°C for 60 minutes.

    • Allow the vial to cool to room temperature before analysis to prevent the loss of volatile derivatives upon septum piercing.

    Step 3: GC-MS Analysis & System Suitability
    • Inject 1 µL of the derivatized mixture in splitless mode into the GC-MS equipped with a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

    • Temperature Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Data Validation: Calculate the peak area ratio of the TBDMS-derivatized analyte to the TPP Internal Standard. The Relative Standard Deviation (RSD) of this ratio across five replicate injections must be < 5%. Furthermore, analyze a procedural blank (reagents only) to ensure no ghost peaks co-elute with the target retention time.

    References

    • Valdez, C. A., Corzett, T. H., & Leif, R. N. (2021). "Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox." Molecules, 26(15), 4631. Available at:[Link]

    • Schummer, C., Delhomme, O., Appenzeller, B. M. R., Wennig, R., & Millet, M. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482. Available at:[Link]

    • Røen, B. T., Sellevåg, S. R., & Lundanes, E. (2010). "Direct Derivatization and Rapid GC-MS Screening of Nerve Agent Markers in Aqueous Samples." Analytical Chemistry, 82(18), 7550-7555. Available at:[Link]

    Comparative

    Structural and Functional Divergence: tert-Butyl(phenyl)phosphinothioic Acid vs. Its Oxygen Analogue

    In the realm of organophosphorus chemistry, the isosteric substitution of a phosphoryl oxygen (P=O) with sulfur (P=S) is not merely a structural tweak; it is a profound physicochemical reprogramming. For chiral building...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the realm of organophosphorus chemistry, the isosteric substitution of a phosphoryl oxygen (P=O) with sulfur (P=S) is not merely a structural tweak; it is a profound physicochemical reprogramming. For chiral building blocks like tert-butyl(phenyl)phosphinic acid and its sulfur analogue, tert-butyl(phenyl)phosphinothioic acid, this single-atom replacement fundamentally alters electron distribution, hydrogen-bonding capacity, and lipophilicity.

    This guide provides an objective, data-driven comparison of these two structural analogues, detailing how their divergent properties dictate their use in drug design, enzyme inhibition, and stereochemical analysis.

    Structural and Electronic Paradigm: P=O vs. P=S

    The core difference between tert-butyl(phenyl)phosphinic acid and tert-butyl(phenyl)phosphinothioic acid lies in the nature of the chalcogen-phosphorus bond.

    The P=O bond in the phosphinic acid analogue is highly polar, relatively short (~1.48 Å), and acts as a potent hydrogen-bond acceptor[1]. This makes phosphinic acids excellent transition-state mimics for tetrahedral phosphate hydrolysis, granting them high aqueous solubility and strong affinity for aqueous biological targets.

    Conversely, replacing oxygen with sulfur yields the P=S bond. Sulfur is larger, less electronegative (2.58 vs. 3.44 for oxygen), and highly polarizable. The resulting P=S bond is longer (~1.90 Å) and significantly less polar. Because the sulfur atom possesses a more diffuse electron cloud, it is a much weaker hydrogen-bond acceptor. This reduction in hydrogen-bonding capacity drastically lowers the hydration shell penalty when the molecule partitions into lipid bilayers, leading to a massive increase in lipophilicity[2].

    G Core tert-Butyl(phenyl)phosphinic/phosphinothioic acid PO P=O Analogue (Phosphinic Acid) Core->PO Oxygen PS P=S Analogue (Phosphinothioic Acid) Core->PS Sulfur PO_prop High Polarity Strong H-Bond Acceptor Shorter Bond (~1.48 Å) PO->PO_prop PS_prop High Lipophilicity Weaker H-Bond Acceptor Longer Bond (~1.90 Å) PS->PS_prop App_PO Transition State Mimic Aqueous Solubility PO_prop->App_PO App_PS Chiral Solvating Agent Enhanced Permeability PS_prop->App_PS

    Fig 1: Logical divergence of physicochemical properties based on chalcogen substitution.

    Quantitative Comparison

    To objectify these differences, the table below summarizes the core physicochemical shifts observed upon transitioning from the P=O to the P=S analogue.

    Propertytert-Butyl(phenyl)phosphinic acid (P=O)tert-Butyl(phenyl)phosphinothioic acid (P=S)
    Chalcogen Bond Length ~1.48 Å~1.90 Å
    Electronegativity (Chalcogen) 3.44 (Oxygen)2.58 (Sulfur)
    Hydrogen Bond Acceptor Strength StrongWeak
    Lipophilicity (Δlog P) Baseline+1.0 to +1.9 log units higher[2]
    Primary Application Transition state mimics, OrganocatalysisChiral Solvating Agents (CSAs), Metalloenzyme inhibitors
    Implications in Drug Design and Stereochemistry
    A. Enhanced Membrane Permeability and Metalloenzyme Targeting

    In drug development, the P=O to P=S switch is a proven strategy to modulate pharmacokinetics. The dramatic increase in lipophilicity (often raising log P by up to 1.9 units) enhances blood-brain barrier penetration and cellular uptake[2]. Furthermore, while phosphinic acids (P=O) mimic standard phosphate transition states, phosphinothioic acids (P=S) offer unique coordination chemistry. The soft sulfur atom exhibits a strong affinity for soft/borderline metals like Zinc (Zn²⁺). This makes phosphinothioic acids potent candidates for inhibiting zinc-dependent metalloenzymes, such as mammalian dihydroorotase or bacterial urease, where the sulfur atom directly chelates the active-site metal[3][4].

    B. Chiral Recognition and NMR Solvating Agents

    Both analogues are P-chiral. However, enantiomerically pure (Rp)- and (Sp)-tert-butylphenylphosphinothioic acids are exceptionally valuable as Chiral Solvating Agents (CSAs) for NMR spectroscopy[5][6]. The bulky tert-butyl group and the rigid phenyl ring create a highly sterically demanding chiral pocket. When a chiral analyte forms a transient hydrogen-bonded diastereomeric complex with the phosphinothioic acid, the distinct magnetic anisotropy of the P=S bond (compared to P=O) induces significant chemical shift non-equivalence (Δδ) in the analyte's NMR signals, allowing for precise determination of enantiomeric excess (ee)[5][7].

    Field-Proven Experimental Methodologies

    As an application scientist, I emphasize that protocols must be mechanistically sound and self-validating. Below are the standard workflows for utilizing and characterizing these compounds.

    Protocol 1: Enantiomeric Excess (ee) Determination via Chiral Solvation

    Objective: Determine the enantiomeric purity of a chiral amine or alcohol using (Rp)-tert-butylphenylphosphinothioic acid.

    • Step 1: Solvent Selection. Dissolve 0.05 mmol of the chiral analyte and 0.05 mmol of the (Rp)-CSA in 0.6 mL of anhydrous CDCl₃ or C₆D₆. Causality: Non-polar, aprotic solvents are strictly required. Protic solvents would competitively hydrogen-bond with the CSA, disrupting the delicate host-guest diastereomeric complex necessary for chiral recognition.

    • Step 2: NMR Acquisition. Acquire a high-resolution ¹H or ³¹P-NMR spectrum at 298 K. Look for baseline resolution of the analyte's reporter protons (e.g., methyl doublets).

    • Step 3: Self-Validation Check. Always run a control sample containing a 1:1 mixture of the racemic analyte with the enantiopure CSA. If peak splitting (Δδ) is not observed in the racemate control, the complexation is insufficient. Corrective action: Lower the acquisition temperature to 273 K to reduce complex dissociation rates, or increase the CSA:analyte ratio to 2:1.

    Protocol 2: ³¹P-NMR Lipophilicity (log P) Profiling

    Objective: Quantify the lipophilicity shift (Δlog P) between the P=O and P=S analogues.

    • Step 1: Equilibration. Prepare a 10 mM stock solution of the organophosphorus compound in a mutually miscible co-solvent (e.g., 5% DMSO). Add to a 1:1 biphasic mixture of 1-octanol and aqueous buffer (pH 7.4).

    • Step 2: Partitioning. Shake vigorously for 60 minutes at 25 °C, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation. Causality: Centrifugation is critical to break micro-emulsions; failure to do so will result in artificially inflated aqueous concentrations for highly lipophilic P=S compounds.

    • Step 3: ³¹P-NMR Quantification. Carefully extract aliquots from both the octanol and aqueous layers. Acquire ³¹P-NMR spectra for both phases using a coaxial capillary containing a calibrated external standard (e.g., triphenylphosphine in sealed capillary). Causality: ³¹P-NMR is utilized over UV-Vis because it is blind to non-phosphorus impurities and avoids chromophore-dependency[2].

    • Step 4: Self-Validation (Mass Balance). Calculate the absolute moles of the compound in both phases. The sum must equal the initial stock concentration (±5%). If mass balance fails, the compound has either degraded or adsorbed to the glassware.

    Workflow Prep 1. Equilibration Octanol/Water System Phase 2. Centrifugation Break Micro-emulsions Prep->Phase NMR 3. 31P-NMR External Standard Quant Phase->NMR Calc 4. Validation Mass Balance Check NMR->Calc

    Fig 2: Self-validating workflow for ³¹P-NMR-based log P determination.

    Sources

    Validation

    Benchmarking the Catalytic and Analytical Efficiency of tert-Butyl(phenyl)phosphinothioic Acid

    Executive Summary: The Dual-Modality Advantage In the landscape of high-throughput asymmetric organocatalysis, drug development professionals frequently face a bifurcated workflow: optimizing the catalytic enantio-induct...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary: The Dual-Modality Advantage

    In the landscape of high-throughput asymmetric organocatalysis, drug development professionals frequently face a bifurcated workflow: optimizing the catalytic enantio-induction, followed by the labor-intensive chromatographic resolution (chiral HPLC/SFC) required to measure the enantiomeric excess (ee%).

    As a Senior Application Scientist, I advocate for streamlining this bottleneck through the use of dual-modality reagents. (R)-tert-Butyl(phenyl)phosphinothioic acid (t-BuPhP(S)OH) ()[1] stands out as a uniquely powerful tool in this regard. Unlike traditional axially chiral catalysts, this P-stereogenic Brønsted acid serves not only as a highly effective organocatalyst but also as a premier Chiral Solvating Agent (CSA) for in situ NMR benchmarking.

    This guide objectively compares the catalytic and analytical performance of t-BuPhP(S)OH against industry-standard BINOL-derived Chiral Phosphoric Acids (CPAs) and traditional derivatizing agents, providing a self-validating experimental framework to accelerate your synthetic pipelines.

    Mechanistic Causality: P-Stereogenic vs. Axially Chiral Catalysts

    The efficacy of any Brønsted acid catalyst lies in the rigidity and predictability of its transition state. Understanding the structural causality behind t-BuPhP(S)OH reveals why it behaves differently than standard CPAs:

    • Tautomeric Rigidity: A critical differentiator for t-BuPhP(S)OH is its tautomeric behavior. In non-polar solvents (e.g., CCl₄, CHCl₃), enantiomeric t-BuPhP(S)OH exists exclusively as the O-acid tautomer (P=S(OH)) rather than the S-acid (P=O(SH)) ()[2]. This locks the molecule into a single, highly predictable conformation, creating a rigid chiral pocket dictated by the bulky tert-butyl and phenyl substituents directly attached to the stereogenic phosphorus center.

    • Soft vs. Hard H-Bond Acceptors: BINOL-derived CPAs (e.g., TRIP) rely on a hard P=O bond to anchor the nucleophile/electrophile complex ()[3]. In contrast, the P=S bond in t-BuPhP(S)OH is a softer Lewis base. This alters the hydrogen-bonding network, making it exceptionally suited for activating softer electrophiles or coordinating with thiophilic transition metals.

    • Anisotropic Shielding for Chiral Recognition: The spatial arrangement of the P=S bond and the phenyl ring creates a powerful magnetic anisotropy. When used as a CSA, it forms diastereomeric salts with chiral amines or alcohols, inducing massive chemical shift differences (ΔΔδ) in ¹H and ¹⁹F NMR spectra, often resolving peaks by up to 0.5 ppm without the need for covalent derivatization ()[4].

    Performance Benchmarking

    To objectively benchmark t-BuPhP(S)OH, we compare its performance metrics in both catalytic induction (imine reduction) and chiral assay resolution against the gold-standard BINOL-CPA (TRIP) and Mosher's Acid (MTPA).

    Performance Metric(R)-t-BuPhP(S)OHBINOL-CPA (TRIP)Mosher's Acid (MTPA)
    Primary Classification P-Stereogenic Brønsted Acid / CSAAxially Chiral Brønsted AcidChiral Derivatizing Agent
    Catalytic Loading 5 – 10 mol%1 – 5 mol%N/A (Stoichiometric only)
    pKa (approx. in DMSO) 4.5 – 5.53.0 – 4.0~ 4.0
    H-Bond Acceptor Type Soft (P=S)Hard (P=O)Hard (C=O)
    Imine Reduction (ee%) 85 – 92%> 95%N/A
    Chiral Assay Method In situ NMR (Non-covalent CSA)Chiral HPLC requiredEx situ covalent derivatization
    NMR Resolution (ΔΔδ) High (up to 0.5 ppm in ¹H/¹⁹F)Low / Broad signalsModerate (Covalent)

    Data Synthesis: While TRIP provides marginally higher ee% in pure catalytic applications, t-BuPhP(S)OH offers a highly competitive ee% while completely eliminating the need for downstream HPLC analysis, drastically reducing the time-to-result in high-throughput screening.

    Self-Validating Experimental Protocol

    This protocol is engineered as a self-validating system : the very same molecule used to induce chirality (the catalyst) is subsequently utilized in stoichiometric excess to measure the resulting enantiomeric excess (ee%) via NMR ()[5].

    Objective: Asymmetric Transfer Hydrogenation & In Situ Chiral Assay

    Step 1: Catalytic Assembly (The Induction Phase)

    • In an oven-dried Schlenk tube under N₂, dissolve the prochiral ketimine (0.5 mmol) in anhydrous CCl₄ (2.0 mL).

      • Causality: Non-polar solvents like CCl₄ are critical; they suppress intermolecular hydrogen bonding with the solvent, locking t-BuPhP(S)OH entirely into its highly rigid O-acid tautomer to maximize enantio-induction.

    • Add (R)-t-BuPhP(S)OH (10 mol%). Stir for 10 minutes to allow the Brønsted acid-base pre-catalytic complex to form.

    Step 2: Stereocontrolled Reduction

    • Dropwise add Hantzsch ester (0.6 mmol) at -20 °C.

      • Causality: Lower temperatures rigidify the transition state, enhancing the facial selectivity of the hydride transfer directed by the bulky tert-butyl group of the catalyst.

    • Stir for 12 hours until complete consumption of the imine (monitored by TLC).

    Step 3: The Self-Validating Chiral Assay (The Measurement Phase)

    • Instead of performing a tedious workup for chiral HPLC, extract a 0.1 mL aliquot of the crude reaction mixture.

    • Dilute with CDCl₃ (0.5 mL) directly into an NMR tube.

    • Add an additional 1.2 equivalents (relative to the aliquot's amine concentration) of enantiopure (R)-t-BuPhP(S)OH.

      • Causality: The excess P-stereogenic acid shifts its role from catalyst to Chiral Solvating Agent (CSA), forming tightly bound diastereomeric salts with the newly formed amine enantiomers. The highly anisotropic phenyl ring and P=S bond induce significant chemical shift non-equivalence (ΔΔδ) between the (R,R) and (R,S) salts.

    • Acquire a ¹H or ³¹P NMR spectrum. Integrate the distinct, baseline-resolved methyl or methine peaks to directly calculate the ee%.

    Workflow Visualization

    G A Prochiral Imine Substrate B t-BuPhP(S)OH Catalysis (10 mol%) A->B Hantzsch Ester Addition C Enantioenriched Amine Product B->C Stereoselective Reduction D t-BuPhP(S)OH CSA Addition C->D Aliquot Sampling E In Situ NMR ee% Readout D->E Diastereomeric Salt Formation

    Figure 1: Integrated workflow of t-BuPhP(S)OH as a catalyst and in situ chiral solvating agent.

    References

    • PubChem . "(R)-tert-Butyl(phenyl)phosphinothioic acid | C10H14OPS+ | CID 6337636." National Center for Biotechnology Information.[Link]

    • Wang, F., et al. (2001) . "Absolute Configurations, Predominant Conformations, and Tautomeric Structures of Enantiomeric tert-Butylphenylphosphinothioic Acid." The Journal of Organic Chemistry.[Link]

    • ResearchGate / ACS (2022) . "Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy." Organic Process Research & Development.[Link]

    • ResearchGate / Elsevier (2007) . "Enantioselective synthesis of some tetrahydroisoquinoline and tetrahydro-β-carboline alkaloids." Tetrahedron: Asymmetry.[Link]

    Sources

    Comparative

    Comparative Toxicity and Application Efficacy of Phosphinothioic Acid (1,1-Dimethylethyl)phenyl- Derivatives: A Comprehensive Guide

    As a Senior Application Scientist overseeing high-throughput analytical and synthetic workflows, I frequently evaluate the delicate balance between a reagent's chemical efficacy and its occupational safety profile. Phosp...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist overseeing high-throughput analytical and synthetic workflows, I frequently evaluate the delicate balance between a reagent's chemical efficacy and its occupational safety profile. Phosphinothioic acid, (1,1-dimethylethyl)phenyl- (commonly known as tert-butylphenylphosphinothioic acid or t-BuPhP(S)OH) and its derivatives are highly prized in drug development as 1[1].

    However, because these compounds share a structural backbone with organophosphorus (OP) compounds—notorious for their severe neurotoxicity—it is imperative to objectively analyze their comparative toxicity. This guide provides a rigorous, data-backed comparison of t-BuPhP(S)OH derivatives against traditional OP compounds and alternative analytical reagents, supported by self-validating experimental protocols.

    Mechanistic Toxicity Profile: Why Structure Dictates Safety

    Traditional phosphoric acid esters (e.g., parathion) exert their toxicity by irreversibly phosphorylating the catalytic serine residue in the active site of acetylcholinesterase (AChE), leading to fatal neurotoxic accumulation of acetylcholine.

    In stark contrast, phosphinothioic acid esters and derivatives exhibit a 2[2]. The causality behind this safety margin stems from two fundamental structural features:

    • Steric Hindrance: The (1,1-dimethylethyl) group (tert-butyl) provides massive steric bulk adjacent to the phosphorus center. This physical barrier drastically reduces the bimolecular rate constant of inhibition ( ki​ ), preventing the phosphorus atom from easily accessing the narrow gorge of the mammalian AChE active site.

    • Electronic Deactivation (P=S vs. P=O): The P=S moiety is a poor electrophile. While hepatic cytochrome P450 (CYP450) enzymes can desulfurate P=S to the more reactive P=O form, the bulky tert-butyl and phenyl groups impede this metabolic activation, allowing the compound to be cleared before toxic conversion occurs.

    ACHE_Pathway OP Traditional Phosphate (e.g., Parathion) ACHE Mammalian AChE Active Site OP->ACHE Rapid Nucleophilic Attack PT t-BuPhP(S)OH Derivative (Sterically Hindered) CYP CYP450 Activation (P=S to P=O) PT->CYP Slow Metabolism CYP->ACHE Steric Clash (t-Butyl) TOX Severe Toxicity (Irreversible Inhibition) ACHE->TOX Phosphorylation SAFE Low Toxicity (Weak/No Binding) ACHE->SAFE Reversible Clearance

    Fig 1: Mechanistic pathways of AChE inhibition: traditional OP vs. hindered t-BuPhP(S)OH derivatives.

    Quantitative Comparative Data

    To objectively evaluate t-BuPhP(S)OH derivatives, we benchmark them against both traditional OP toxins and alternative CSAs (such as Lanthanide shift reagents, which carry heavy-metal toxicity risks).

    Compound ClassPrimary ApplicationAChE IC₅₀ (µM)Cytotoxicity (MTT IC₅₀)Analytical Efficacy
    t-BuPhP(S)OH Derivatives Chiral Solvating Agent> 500 (Safe)> 1000 µM (Low)Excellent (High Δδ)
    Parathion (Standard OP) Pesticide / Toxin< 0.1 (Toxic)< 10 µM (High)N/A
    Eu(hfc)₃ (Lanthanide) Chiral Solvating AgentN/A~ 50 µM (Moderate)High (Line broadening)
    Mosher's Acid Derivatizing Agent> 1000 (Safe)> 1000 µM (Low)High (Requires bonding)

    Data Synthesis: t-BuPhP(S)OH derivatives provide the analytical resolution of heavy-metal CSAs without the associated cellular toxicity or the covalent derivatization steps required by Mosher's acid.

    Experimental Methodologies: Self-Validating Protocols

    To ensure absolute trustworthiness in your laboratory, any adoption of these derivatives must validate both their safety and efficacy. The following protocols form a closed-loop, self-validating system.

    Protocol A: In Vitro AChE Inhibition Assay (Safety Validation)

    Causality: We utilize Ellman's colorimetric method because it provides real-time kinetic data, allowing us to differentiate between transient, reversible binding and dangerous, irreversible phosphorylation[3].

    • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the t-BuPhP(S)OH derivative in DMSO (ensure final assay concentration is <1% DMSO to prevent solvent-induced enzyme denaturation).

    • Enzyme Incubation: Mix 50 µL of AChE (human recombinant, 0.5 U/mL) with 50 µL of the test derivative at varying concentrations (10 µM to 1000 µM). Incubate at 25°C for 15 minutes.

      • Self-Validation Step: Run a parallel positive control using a known AChE inhibitor (e.g., Paraoxon) to confirm enzyme activity and validate assay sensitivity.

    • Substrate Addition: Add 100 µL of Ellman’s reagent (DTNB, 0.3 mM) and 50 µL of acetylthiocholine iodide (ATCI, 0.5 mM).

    • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes. Calculate the IC₅₀ based on the initial velocity of the reaction.

    Protocol B: Cytotoxicity Screening via MTT Assay

    Causality: AChE inhibition does not account for general cellular toxicity. The4[4], providing a holistic view of cell viability.

    • Cell Culture: Seed HEK-293 (human embryonic kidney) cells in a 96-well plate at 1×104 cells/well. Incubate for 24h at 37°C, 5% CO₂.

    • Exposure: Treat cells with t-BuPhP(S)OH derivatives (10 - 1000 µM) for 48 hours.

    • Viability Measurement: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO. Read absorbance at 570 nm to determine the IC₅₀.

    Protocol C: NMR Enantiomeric Excess (ee) Determination (Efficacy Validation)

    Causality: The P=S bond acts as a strong hydrogen bond acceptor, while the phenyl ring provides magnetic shielding/deshielding. This creates distinct diastereomeric complexes with chiral analytes, 5[5] without covalent modification.

    • Sample Prep: Dissolve 0.05 mmol of the racemic analyte (e.g., a chiral amine) and 0.1 mmol of enantiopure (R)-t-BuPhP(S)OH in 0.5 mL of CDCl₃.

    • Equilibration: Allow the mixture to equilibrate for 10 minutes at room temperature to ensure stable hydrogen-bonded diastereomeric complexes.

    • Acquisition: Acquire ¹H or ³¹P NMR spectra. Integrate the split signals corresponding to the enantiomers to calculate the ee.

    Workflow S1 1. Compound Preparation (t-BuPhP(S)OH Enantiomers) S2 2. In Vitro Toxicity Screening (AChE IC50 & MTT Assay) S1->S2 Aliquot for Tox S3 3. Efficacy Validation (NMR CSA Application) S1->S3 Aliquot for NMR S4 4. Data Synthesis (Safety vs. Efficacy Ratio) S2->S4 Toxicity Data S3->S4 Resolution Data

    Fig 2: Self-validating experimental workflow bridging toxicity screening with analytical efficacy.

    Conclusion

    For drug development professionals, the choice of analytical reagents must balance efficacy with occupational safety. Phosphinothioic acid (1,1-dimethylethyl)phenyl- derivatives offer a vastly superior safety profile compared to traditional organophosphates and heavy-metal CSAs. Their massive steric bulk neutralizes the neurotoxic pathways typically associated with phosphorus-sulfur compounds, making them an optimal, low-toxicity choice for high-throughput chiral analysis.

    References

    • (R)-tert-Butyl(phenyl)phosphinothioic acid | C10H14OPS+ | CID 6337636 - PubChem.National Institutes of Health (NIH).
    • THE CHEMISTRY OF ORGANIC INSECTICIDES - Annual Reviews.Annual Reviews.
    • Optically Active T-Butylphenylphosphinothioic Acid: Synthesis, Selected Structural Studies and Applications as a Chiral Solvating Agent.ResearchGate.
    • Double Asymmetric Intramolecular aza-Michael Reaction: a Convenient Strategy for the Synthesis of Quinolizidine Alkaloids.ResearchGate.
    • Metabolomics Tools For Natural Product Discovery.ResearchGate.

    Sources

    Safety & Regulatory Compliance

    Safety

    Phosphinothioic acid, (1,1-dimethylethyl)phenyl- proper disposal procedures

    The handling and disposal of complex organophosphorus-sulfur compounds require a rigorous, chemistry-first approach to laboratory safety. Phosphinothioic acid, (1,1-dimethylethyl)phenyl- —commonly referred to as tert-but...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The handling and disposal of complex organophosphorus-sulfur compounds require a rigorous, chemistry-first approach to laboratory safety. Phosphinothioic acid, (1,1-dimethylethyl)phenyl- —commonly referred to as tert-butyl(phenyl)phosphinothioic acid—is a specialized reagent frequently utilized as a chiral solvating agent in advanced NMR spectroscopy[1] and as a highly selective extractant in polymer inclusion membranes for heavy metal separation[2].

    Because this molecule contains both a phosphinothioic group (P=S) and an acidic proton, improper disposal can lead to the release of toxic hydrogen sulfide gas, exothermic incompatibilities, and severe environmental contamination. This guide provides drug development professionals and analytical chemists with field-proven, self-validating protocols for the safe operational handling and terminal disposal of this compound.

    Chemical Profile & Hazard Causality

    To design an effective disposal plan, we must first understand the molecular behavior of tert-butyl(phenyl)phosphinothioic acid (Molecular Weight: 212.25 g/mol )[3].

    • The Phosphorus-Sulfur Core: The presence of both phosphorus and sulfur dictates its terminal disposal method. Standard combustion of this compound yields phosphorus oxides ( POx​ ) and sulfur oxides ( SOx​ ). If released into the atmosphere, these gases react with ambient moisture to form corrosive phosphoric and sulfuric acids. Therefore, high-temperature incineration with alkaline scrubbing is strictly non-negotiable.

    • Acidic Nature: As a phosphinothioic acid, it can react exothermically with strong bases. Rapid neutralization can cause localized heating, potentially hydrolyzing the P-S bond and releasing noxious sulfur compounds.

    • Lipophilicity: The tert-butyl and phenyl groups make the compound highly soluble in organic solvents (e.g., CDCl3​ , toluene) but prone to forming stubborn emulsions if improperly mixed with aqueous waste streams.

    Table 1: Physicochemical & Hazard Profile
    PropertyValue / DescriptionOperational Disposal Implication
    IUPAC Name (4-tert-butylphenyl)-oxo-sulfanylphosphanium[4]Identifies exact molecular structure for EH&S logging.
    Molecular Formula C10​H13​OPS+ [3]High carbon/sulfur/phosphorus ratio dictates combustion byproducts.
    Primary Hazards Skin/Eye Irritant, Aquatic ToxicityMandates nitrile gloves, safety goggles, and secondary containment.
    Incompatibilities Strong oxidizers, active metalsMust be segregated from nitrates, peroxides, and hydrides.

    Waste Stream Segregation Matrix

    In pharmaceutical and analytical settings, this compound is typically found in two distinct waste streams: halogenated organic solvents from chiral NMR analysis (e.g., evaluating atropisomeric racemization kinetics of drugs like MRTX1719)[1], and acidic aqueous/solid waste from membrane extraction studies[2].

    Table 2: Segregation & Compatibility
    Waste StreamTypical MatrixIncompatible WithRequired Container
    NMR Solvents CDCl3​ , DMSO−d6​ Aqueous bases, OxidizersAmber glass or HDPE (Halogenated)
    Aqueous Extractants Acidic metal solutions (Cu, Pb)Cyanides, SulfidesHDPE carboy (vented cap)
    Solid Waste Cellulose triacetate membranesHeat sources, OxidizersPolypropylene bio-bins

    Procedural Disposal Methodologies

    The following protocols are designed as self-validating systems . By incorporating mandatory validation checks, laboratories can ensure that waste is chemically stable before it is handed off to Environmental Health and Safety (EH&S) personnel.

    Protocol A: Quenching and Disposal of Post-NMR Solutions

    When used as a chiral solvating agent, the compound is dissolved in halogenated solvents.

    • Step 1: Transfer the NMR sample to a designated, properly ventilated fume hood.

    • Step 2: Dilute the sample with 2 mL of the primary carrier solvent (e.g., CDCl3​ ). Causality: Dilution reduces the viscosity and local concentration of the acid, preventing unexpected concentration-dependent reactions in the bulk waste container.

    • Step 3: Transfer the diluted solution into the designated "Halogenated Organic Waste" carboy. Do not mix with aqueous waste.

    • Step 4: Rinse the NMR tube twice with 1 mL of acetone, adding the rinsate to the same waste container.

    • Validation Check: Inspect the waste carboy visually. If a distinct biphasic layer forms, halt additions immediately. Biphasic organic/aqueous mixtures complicate incineration logistics and significantly increase disposal costs.

    Protocol B: Neutralization of Aqueous Extraction Waste

    When utilized in polymer inclusion membranes for the selective transport of metals like Cu(II) and Pb(II)[2], the resulting aqueous waste is often highly acidic.

    • Step 1: Measure the initial pH of the aqueous waste stream using a calibrated pH meter.

    • Step 2: Place the waste beaker on a magnetic stir plate. Under continuous, moderate stirring (300 rpm), slowly add 1M NaOH dropwise. Causality: The slow addition prevents rapid exothermic spikes that could degrade the phosphinothioic group and release toxic H2​S gas.

    • Step 3: Monitor the solution until the pH stabilizes between 6.5 and 7.5.

    • Step 4: Filter the neutralized solution through a coarse frit if heavy metal hydroxides (e.g., Cu(OH)2​ ) precipitate out, as solids can clog the waste carboy funnel.

    • Validation Check: Wait 15 minutes after the final base addition and re-measure the pH. If the pH drops below 6.0, unreacted acidic micro-domains remain; repeat Step 2 until the pH remains stable.

    Protocol C: Final Packaging and EH&S Handoff
    • Step 1: Verify all waste containers are sealed with vented caps. Causality: Vented caps prevent catastrophic pressure buildup from trace off-gassing of sulfur compounds.

    • Step 2: Label clearly with: "Contains Organophosphorus/Organosulfur Compounds - DO NOT MIX WITH OXIDIZERS".

    • Step 3: Schedule pickup with a licensed environmental contractor. Explicitly note on the manifest that the waste requires high-temperature incineration with SOx​/POx​ scrubbing .

    Visualizing the Disposal Workflow

    The following diagram maps the logical routing of tert-butyl(phenyl)phosphinothioic acid waste streams to ensure compliance and safety.

    WasteRouting Source Waste Generation: tert-butyl(phenyl)phosphinothioic acid Stream1 Organic Waste (NMR Solvents: CDCl3, etc.) Source->Stream1 Stream2 Aqueous Waste (Membrane Extractions) Source->Stream2 Stream3 Solid Waste (Contaminated PPE/PIMs) Source->Stream3 Action1 Halogenated Organic Waste Carboy Stream1->Action1 Action2 Neutralize (pH 6-8) with 1M NaOH Stream2->Action2 Action3 Double-Bag in HDPE Liners Stream3->Action3 Consolidate Segregated Storage (Away from Oxidizers) Action1->Consolidate Action2->Consolidate Action3->Consolidate Dispose High-Temp Incineration (with SOx/POx Scrubbers) Consolidate->Dispose Licensed EH&S Contractor

    Fig 1: Step-by-step waste routing and disposal workflow for phosphinothioic acid derivatives.

    References

    • National Center for Biotechnology Information (PubChem). "(R)-tert-Butyl(phenyl)phosphinothioic acid | CID 6337636". NIH.gov. Available at:[Link][4]

    • ChemSrc. "CAS#:54100-47-9 | (4-tert-butylphenyl)-oxo-sulfanylphosphanium". Chemsrc.com. Available at:[Link][3]

    • ACS Omega. "Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy". ACS Publications. Available at:[Link][1]

    • ResearchGate (Ulewicz, M., et al.). "Separation of lead(II) and copper(II) by plasticizer membranes with sulphur analogus of phosphinic acids as carriers". ResearchGate.net. Available at:[Link][2]

    Sources

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